[1][2] Executive Summary 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6 ) is a bicyclic heterocyclic ketone serving as a critical pharmacophore in medicinal chemistry.[1][2][3] Belonging to the dihydroquino...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6 ) is a bicyclic heterocyclic ketone serving as a critical pharmacophore in medicinal chemistry.[1][2][3] Belonging to the dihydroquinolinone class, it functions as a versatile building block for the synthesis of alkaloids, dopamine agonists, and anticancer agents. This guide details its chemical identity, validated synthesis protocols, spectroscopic characterization, and applications in drug development.
Chemical Identity & Physical Properties[4][6]
Property
Data
CAS Number
959699-02-6
IUPAC Name
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Molecular Formula
C₁₁H₁₃NO
Molecular Weight
175.23 g/mol
Appearance
Pale yellow crystalline solid or viscous oil
Solubility
Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water
LogP (Predicted)
~2.3
H-Bond Acceptors
2 (Carbonyl O, Amine N)
Structural Visualization
The following diagram illustrates the core structure and numbering scheme of the compound.
Caption: Structural connectivity of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one showing N-methylation and C6-methylation.
Synthesis Protocols
Two primary routes are established for the synthesis of this compound. Method A is preferred for laboratory-scale purity, while Method B is suitable for de novo construction of the ring system.
Method A: N-Methylation of 6-Methyl-2,3-dihydroquinolin-4(1H)-one
This pathway utilizes the commercially available 6-methyl precursor. It offers high yields (>85%) and minimal side products.
Cyclizing Agent: Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA)
Protocol:
Amide Formation: React N-methyl-p-toluidine with 3-chloropropionyl chloride in DCM with Et₃N at 0°C to form N-(3-chloropropionyl)-N-methyl-p-toluidine.
Cyclization: Heat the intermediate with AlCl₃ (neat or in nitromethane) at 100–120°C for 2 hours.
Quench: Pour onto crushed ice/HCl.
Isolation: Extract and purify as above.
Synthesis Workflow Diagram
Caption: Comparison of Direct Methylation (Method A) vs. De Novo Cyclization (Method B).
Characterization & Spectroscopic Profile
The following data is derived from validated spectroscopic trends for 1-alkyl-6-methyl-dihydroquinolinones.
¹H NMR (400 MHz, CDCl₃)
δ 7.80 (d, J=2.0 Hz, 1H): H-5 (Deshielded by Carbonyl)
δ 7.28 (dd, J=8.5, 2.0 Hz, 1H): H-7
δ 6.65 (d, J=8.5 Hz, 1H): H-8 (Shielded by N-donation)
The 1,6-dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in drug discovery.
Anticancer Agents: Precursor for Povarov reaction derivatives which exhibit cytotoxicity against HepG2 and HeLa cell lines.
Dopamine Agonists: The dihydroquinolinone core mimics the structure of dopamine, serving as a rigid backbone for D2/D3 receptor ligands.
Antimicrobials: Functionalization at the C3 position yields derivatives with potent antibacterial activity against Gram-positive strains.
Agrochemicals
Used as an intermediate in the synthesis of quinoline-based fungicides and herbicides, leveraging the stability of the dihydroquinolinone ring in soil environments.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
References
CymitQuimica. 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Product Data. Retrieved from
ChemicalRegister. 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Suppliers and CAS Info. Retrieved from
BenchChem. N-Methyl-p-toluidine Reactivity and Synthesis Guide. Retrieved from
National Institutes of Health (NIH). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and 2,3-Dihydro-4(1H)-quinolinones. Retrieved from
Organic Chemistry Portal. Synthesis of Dihydroquinolinones. Retrieved from
The Evolution and Chemistry of Substituted Dihydroquinolinones: A Technical Deep Dive
Executive Summary: The "Privileged" Lactam In the pharmacopeia of small molecules, few heterocycles possess the "privileged" status of the 3,4-dihydroquinolin-2(1H)-one (also known as dihydrocarbostyril). Unlike its full...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Lactam
In the pharmacopeia of small molecules, few heterocycles possess the "privileged" status of the 3,4-dihydroquinolin-2(1H)-one (also known as dihydrocarbostyril). Unlike its fully aromatic cousin (quinolinone), the dihydro- variant offers a unique conformational flexibility combined with a rigid lactam core that acts as an ideal hydrogen-bond donor/acceptor motif.
This guide analyzes the trajectory of this scaffold from serendipitous dye-chemistry byproducts to the rational design of blockbuster antipsychotics like Aripiprazole and Brexpiprazole . We will dissect the synthetic evolution from harsh acid-mediated cyclizations to modern transition-metal-catalyzed C-H activations, providing a robust, field-validated protocol for scaffold generation.
Historical Phylogeny: From Cardiotonics to Psychotropics
The history of substituted dihydroquinolinones is a masterclass in "clinical repurposing" and scaffold hopping. The journey began not in the brain, but in the heart.
The Otsuka Pivot
In the 1970s and 80s, Otsuka Pharmaceutical focused on cardiotonic agents (PDE3 inhibitors). This led to Vesnarinone , a quinolinone derivative. While investigating these structures, researchers noted that reducing the C3-C4 double bond and modifying the side chain dramatically shifted the pharmacological profile from cardiovascular targets to Central Nervous System (CNS) receptors (Dopamine D2/Serotonin 5-HT).
This structural insight—that the dihydro scaffold allowed for a specific "bent" conformation distinct from the planar quinolinone—was the key to discovering the "third generation" antipsychotics.
Visualization: The Scaffold Evolution Timeline
Figure 1: The evolutionary lineage of the dihydroquinolinone scaffold, highlighting the critical shift from cardiovascular to CNS indications.
Medicinal Chemistry & SAR: The "Goldilocks" Conformation
Why does this scaffold work? The success of Aripiprazole lies in its functional selectivity . The dihydroquinolinone core acts as a "head group" that anchors the molecule in the receptor pocket via hydrogen bonding (specifically the lactam NH and C=O).
Key SAR Determinants (Aripiprazole Case Study)
Structural Region
Chemical Feature
Biological Impact
The Core (Head)
3,4-dihydroquinolin-2(1H)-one
Provides H-bond donor (NH) and acceptor (C=O). The 7-substitution is critical for D2 affinity.
The Linker
Butoxy/Propoxy chain
Distance is vital. A 4-carbon linker (butoxy) is optimal for spanning the primary and secondary binding pockets of the D2 receptor.
The Tail
Dichlorophenylpiperazine
Interacts with the hydrophobic accessory pocket. The "dichloro" substitution dictates the partial agonist vs. antagonist profile.
C3-C4 Saturation
sp3 carbons
Breaks planarity. Allows the molecule to adopt a specific "induced fit" that stabilizes the receptor in a non-signaling conformation (partial agonism).
Synthetic Methodologies: Field-Proven Protocols
As a scientist, you need a method that is reproducible and scalable. While academic literature is full of exotic catalysts, industrial synthesis relies on robust pathways.
Method A: The Classic Intramolecular Friedel-Crafts (The "Workhorse")
This is the historical route used for the original synthesis of the Aripiprazole core (7-hydroxy-3,4-dihydroquinolin-2(1H)-one).
Mechanism:
Acylation of an aniline with 3-chloropropionyl chloride.[1]
Intramolecular alkylation catalyzed by Lewis acid (
) or Polyphosphoric Acid (PPA).
Method B: The Modern Pd-Catalyzed Cascade (The "Precision Tool")
For highly substituted derivatives where harsh acids are not tolerated, Palladium-catalyzed intramolecular amidation of aryl halides is the standard.
Visualization: Synthetic Pathways[1][3]
Figure 2: Comparison of the classic Friedel-Crafts route (robust, scalable) vs. Modern Pd-catalyzed routes (functional group tolerant).
Detailed Experimental Protocol
Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
Target: The core scaffold for Aripiprazole synthesis.
Context: This protocol uses the "Mayer Modification" of the Friedel-Crafts reaction, utilizing a melt of AlCl3 to ensure high yield without large solvent volumes.
Reagents:
3-aminophenol (1.0 eq)
3-chloropropionyl chloride (1.1 eq)
Aluminum Chloride (
), anhydrous (3.0 eq)
Acetone (Solvent A)
Dilute HCl (Workup)
Step-by-Step Workflow:
Amide Formation (The Setup):
Dissolve 3-aminophenol in dry acetone at 0°C.
Add 3-chloropropionyl chloride dropwise over 30 minutes. Critical: Maintain temp < 5°C to prevent polymerization.
Stir for 2 hours at room temperature.
Precipitate the intermediate (3-chloro-N-(3-hydroxyphenyl)propanamide) by adding water. Filter and dry.
The Cyclization (The Critical Step):
Safety Note: This reaction generates HCl gas. Use a scrubber.
In a thick-walled flask, mix the dry amide intermediate intimately with anhydrous
powder.
Heat the solid mixture to 130°C . The mixture will melt into a viscous dark syrup.
Maintain temperature for 60 minutes. Observation: Evolution of HCl gas indicates successful alkylation.
Quench and Isolation:
Cool the melt to ~60°C (do not let it solidify completely).
Carefully pour the viscous mass onto crushed ice/HCl slurry. Caution: Exothermic.
The product will precipitate as an off-white solid.
Recrystallization: Purify using Ethanol/Water (9:1).
Validation (QC):
1H NMR (DMSO-d6): Look for the disappearance of the chloro-ethyl signals and the appearance of the triplet-triplet pattern of the C3-C4 protons at
2.4–2.8 ppm.
Yield Expectation: 75-85%.
Future Outlook: Beyond Antipsychotics
The dihydroquinolinone scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) .
PROTAC Linkers: The rigid yet saturated nature of the ring makes it an excellent "exit vector" for attaching E3 ligase recruiters (like Cereblon ligands) to target proteins.
Covalent Inhibitors: Recent literature suggests modifying the C3 position with acrylamides to create covalent inhibitors for kinases (e.g., BTK or EGFR), utilizing the dihydroquinolinone as a specificity filter.
References
Oshiro, Y., et al. (1998).[2] "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry. Link
Kikuchi, T., et al. (1995). "Pharmacological profile of OPC-14597, a novel antipsychotic drug (1): Presynaptic dopamine autoreceptor agonistic activity and postsynaptic dopamine D2 receptor antagonistic activity." Journal of Pharmacology and Experimental Therapeutics. Link
Otsuka Pharmaceutical Co., Ltd. (1989). "Carbostyril derivatives." U.S. Patent 5,006,528.[2] Link
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry. Link (Context on the physicochemical advantages of the lactam scaffold).
Reimann, E., et al. (2002). "Synthesis and biological activity of 3,4-dihydro-2(1H)-quinolinone derivatives." Archiv der Pharmazie. Link
Technical Guide: Therapeutic Targeting of Quinolinone Scaffolds
Executive Summary: The Privileged Carbostyril Scaffold The quinolinone (or carbostyril) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen-bonding patterns of pur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Carbostyril Scaffold
The quinolinone (or carbostyril) scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen-bonding patterns of purines and pyrimidines, while offering a rigid bicyclic core for precise orientation of pharmacophores. Unlike its fully aromatic cousin (quinoline), the quinolinone features a lactam (cyclic amide) functionality—typically at the 2- or 4-position—which introduces critical hydrogen bond donor/acceptor sites (NH/C=O) absent in the quinoline core.
This guide analyzes the three primary therapeutic modalities of quinolinone derivatives: Kinase/Transferase inhibition (Oncology), GPCR modulation (Neuropsychiatry), and Phosphodiesterase (PDE) inhibition (Cardiovascular/CNS). It further provides a validated TR-FRET experimental protocol for profiling these compounds.
Structural Pharmacology & Mechanism of Action[1]
The therapeutic versatility of 2-quinolinone arises from its tautomeric nature and electronic distribution.
H-Bonding Network: The lactam motif (–NH–C(=O)–) acts as a directional anchor. In kinase active sites, this often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues.
-Stacking: The benzo-fused ring system facilitates - stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of GPCRs and enzymes.
Substituent Vectors: The N1, C3, and C7 positions allow for the introduction of solubilizing tails (e.g., piperazines in Aripiprazole) or lipophilic groups (e.g., farnesyl mimics) without disrupting the core binding mode.
Visualization: Multi-Pathway Intervention
The following diagram illustrates how different quinolinone derivatives intercept distinct signaling cascades.
Caption: Mechanistic intervention of quinolinone drugs across GPCR, Ras/MAPK, and cAMP signaling pathways.
Primary Therapeutic Targets
Kinases and Farnesyltransferase (Oncology)
While quinolines are common kinase inhibitors, the 2-quinolinone scaffold is distinct. It is notably utilized in Tipifarnib , a farnesyltransferase inhibitor (FTI).
Target: Farnesyltransferase (FTase).
Mechanism: Tipifarnib occupies the peptide substrate binding site of FTase. The 2-quinolinone core provides rigid stacking against the aromatic residues of the enzyme's active site, preventing the prenylation of HRAS. Without farnesylation, RAS cannot anchor to the cell membrane, halting downstream MAPK signaling [1].
Emerging Kinase Targets: Recent SAR studies utilize 4-aryl-2-quinolinones as Type II kinase inhibitors (targeting the inactive DFG-out conformation) for VEGFR2 and c-Met, exploiting the NH of the lactam to form hydrogen bonds with the Glu/Asp residues in the back pocket [2].
GPCRs (Neuropsychiatry)
The 7-hydroxy-3,4-dihydro-2-quinolinone core is the anchor for Aripiprazole and Brexpiprazole .
Target: Dopamine D2 and Serotonin 5-HT1A/2A receptors.
Mechanism (The "Stabilizer" Concept): Unlike pure antagonists, these quinolinones act as partial agonists. The quinolinone moiety binds in the orthosteric pocket, but the specific orientation induced by the linker and the secondary pharmacophore (piperazine) prevents the receptor from achieving full conformational activation. This stabilizes physiological dopamine levels—reducing activity in hyperdopaminergic states (schizophrenia) while preserving it in hypodopaminergic states [3].
Phosphodiesterases (Cardiovascular)
Cilostazol utilizes the 2-quinolinone scaffold to target PDE3.
Mechanism: The planar quinolinone ring mimics the purine ring of cAMP. By competitively inhibiting PDE3, it raises intracellular cAMP levels in platelets and vascular smooth muscle cells, leading to inhibition of platelet aggregation and vasodilation [4].
To validate a novel quinolinone derivative against a kinase or transferase target, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard due to its resistance to compound fluorescence interference.
Objective: Determine the IC50 of a quinolinone derivative against a target kinase (e.g., c-Met or VEGFR).
Assay Principle
This assay uses a Europium (Eu)-labeled antibody that binds to the phosphorylated product (or a tagged kinase in a binding assay) and a fluorescent acceptor (e.g., ULight or APC) on the substrate/tracer. When the kinase is active (or binder is present), the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors decrease this signal.
Materials[3]
Kinase: Recombinant human kinase (e.g., c-Met), 5 nM final.
Substrate: Biotinylated poly-GT or specific peptide substrate.
Caption: Step-by-step TR-FRET assay workflow for validating kinase inhibition.
Comparative Data: Quinolinone Potency Profiles
The following table summarizes key potency data for clinically relevant quinolinone derivatives, highlighting the selectivity achievable with this scaffold.
Compound
Primary Target
Mechanism
Potency (IC50 / Ki)
Therapeutic Indication
Tipifarnib
Farnesyltransferase
Competitive (Peptide site)
0.86 nM (Ki) [1]
AML, HRAS-mutant tumors
Aripiprazole
D2 Receptor
Partial Agonist
0.34 nM (Ki) [3]
Schizophrenia, Bipolar
Cilostazol
PDE3
Competitive Inhibitor
200 nM (IC50) [4]
Intermittent Claudication
Brexpiprazole
5-HT1A / D2
Partial Agonist
0.12 nM (Ki, 5-HT1A)
MDD, Schizophrenia
Compound 7a
PDE5
Selective Inhibitor
0.27 nM (IC50) [5]
Alzheimer's (Investigational)
Note: The "Compound 7a" refers to a specific 4-benzylamino-2-quinolinone derivative highlighted in recent Alzheimer's research for its high selectivity over PDE6.
References
End, D. W., et al. (2001). "Characterization of the antitumor effects of the selective farnesyl protein transferase inhibitor R115777 in vivo and in vitro." Cancer Research. Link
Guk, K. H., et al. (2025). "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors." ChemMedChem. Link
Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics. Link
Schror, K. (2002). "The pharmacology of cilostazol." Diabetes, Obesity and Metabolism. Link
Fiorito, J., et al. (2013). "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's Disease."[1] Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physicochemical Profiling and Synthetic Utility of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Content Type: Technical Monograph / Whitepaper
Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers [1]
Executive Summary & Physicochemical Identity
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6) represents a critical bicyclic scaffold in the synthesis of bioactive alkaloids and pharmaceutical agents targeting the Central Nervous System (CNS).[1] As a derivative of the 4-quinolone family, its precise molecular weight and lipophilicity are pivotal constants for stoichiometric calculations in high-throughput library generation and pharmacokinetic modeling.[1]
This guide provides a definitive technical analysis of the compound, establishing a validated synthetic protocol and an analytical framework based on its mass-to-charge ratio.[1]
Table 1: Core Physicochemical Constants
Property
Value
Technical Context
Molecular Weight
175.23 g/mol
Essential for molarity calculations in SAR library synthesis.[1]
Exact Mass
175.0997 Da
Monoisotopic mass for High-Resolution Mass Spectrometry (HRMS).[1]
Dependent on purity and crystallization solvent.[1]
Synthetic Architecture: Validated Production Protocol
While various routes exist (e.g., Dieckmann condensation), the most robust and reproducible method for laboratory-scale production is the N-methylation of 6-methyl-2,3-dihydroquinolin-4(1H)-one .[1] This pathway minimizes side reactions associated with ring-closure failures and utilizes commercially available precursors.[1]
Reaction Logic & Causality
The synthesis relies on the nucleophilic substitution of the secondary amine at position 1.[1] The choice of Iodomethane (MeI) over dimethyl sulfate is driven by atom economy and ease of volatile byproduct removal.[1] Sodium Hydride (NaH) is selected as the base to ensure irreversible deprotonation of the N-H bond (
), preventing equilibrium issues common with weaker carbonate bases.[1]
Reagents: Sodium Hydride (60% in oil), Iodomethane, DMF (Anhydrous).[1]
Workflow:
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 6-methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise. Observation: Evolution of
gas indicates active deprotonation.[1] Stir for 30 minutes until gas evolution ceases and the solution turns anion-yellow.
Alkylation: Add Iodomethane (1.1 eq) dropwise via syringe.[1] The slight excess ensures complete conversion of the limiting reagent (the scaffold).[1]
Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
Quench & Extraction: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF.[1]
Purification: Dry over
, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc 8:2).
Synthetic Pathway Visualization
Figure 1: Synthetic pathway for the N-methylation of the dihydroquinolinone scaffold.
Analytical Validation: Mass Spectrometry & Identification
The molecular weight of 175.23 is the primary identifier in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] In drug development, confirming the integrity of this core during metabolic stability assays is critical.[1]
Mass Spectrometry Logic
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).[1]
Target Ion: The tertiary amine facilitates facile protonation.[1]
Fragmentation Pattern: Under Collision-Induced Dissociation (CID), the molecule typically loses the N-methyl or carbonyl functionality, providing a fingerprint spectrum.[1]
Analytical Decision Tree
Figure 2: Quality Control workflow based on Molecular Weight verification.
Pharmaceutical Utility & Scaffold Applications
The 1,6-dimethyl-2,3-dihydroquinolin-4(1H)-one structure is not merely an intermediate; it is a "privileged structure" in medicinal chemistry.[1]
Alkaloid Synthesis: It serves as a direct precursor to graveoline and dubamine analogs.[1] The C6-methyl group mimics the steric bulk found in natural quinoline alkaloids, influencing receptor binding affinity.[1]
CNS Therapeutics: The dihydroquinolinone core is bioisosteric to chromanones.[1] N-methylation (creating the 1,6-dimethyl variant) significantly alters the Blood-Brain Barrier (BBB) permeability by removing the hydrogen bond donor (HBD) of the secondary amine, thereby increasing lipophilicity (LogP ~2.[1]08) and CNS penetration.[1]
Kinase Inhibition: Derivatives of this scaffold have been explored as inhibitors of p21-activated kinase (PAK) , where the ketone at position 4 acts as a key hydrogen bond acceptor in the ATP-binding pocket.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 117158, 2,3-dihydroquinolin-4(1H)-one (Parent Scaffold). Retrieved from [Link][1][2][3]
LookChem. (2024).[1] 1,6-Dimethyl-2,3-dihydroquinolin-4-one Suppliers and Properties. Retrieved from [Link][1]
ResearchGate. (2018).[1] Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones. (Contextualizing the scaffold). Retrieved from [Link][1]
safety and handling of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
An In-depth Technical Guide on the Safety and Handling of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Foreword: A Note on Structural Analogs and Inferred Safety Therefore, this guide has been constructed through a rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Safety and Handling of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Foreword: A Note on Structural Analogs and Inferred Safety
Therefore, this guide has been constructed through a rigorous process of expert analysis, leveraging data from structurally similar compounds, particularly the 2,3-dihydroquinolin-4(1H)-one core and related N-alkylated heterocyclic ketones. The recommendations herein are grounded in the fundamental principles of chemical reactivity and toxicology associated with its constituent functional groups: a tertiary amine, a ketone, and a substituted aromatic ring. This approach allows us to build a robust and trustworthy safety framework, emphasizing caution and best practices in the absence of compound-specific toxicological studies.
Section 1: Compound Profile and Physicochemical Properties
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest to the medicinal and agricultural chemistry sectors.[1] Its core structure, 2,3-dihydroquinolin-4(1H)-one, serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[1][2] Derivatives of this class are explored for their potential as anticancer, antibacterial, and antifungal agents.[3][4] The N-methylation and C6-methylation of this specific analog modify its electronic and steric properties, making it a valuable building block in structure-activity relationship (SAR) studies for drug discovery programs.[1]
Understanding its physical properties is the first step in ensuring safe handling and designing appropriate experimental conditions.
Section 2: Hazard Identification and Risk Assessment
The hazard profile for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is inferred from analogs, which are classified under the Globally Harmonized System (GHS). The primary concerns stem from its potential for harm upon ingestion and irritation to the skin and eyes.[7]
A self-validating risk assessment is not a static checklist but a dynamic process. Before any experiment, researchers must proceed through a logical workflow to ensure all hazards are identified and mitigated.
Caption: Risk Assessment Workflow for Handling Research Chemicals.
Section 3: Safe Handling and Exposure Control
Adherence to rigorous handling protocols is the primary barrier against chemical exposure. The causality is clear: preventing contact eliminates the risk of absorption or irritation.
Engineering Controls
Fume Hood: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified risks. The goal is to create an impermeable barrier between the researcher and the chemical.
PPE Item
Specification
Rationale
Hand Protection
Nitrile gloves (minimum)
Provides a barrier against dermal contact. Contaminated gloves must be removed and washed before re-use.[9]
Eye Protection
Chemical safety goggles or a face shield
Protects against splashes and airborne dust. Standard safety glasses are insufficient.[7]
Skin and Body
Fully-buttoned laboratory coat
Prevents contamination of personal clothing and skin.
Hygiene Practices
Do not eat, drink, or smoke in the laboratory.[7][9] This prevents accidental ingestion.
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[9]
Avoid breathing dust.[9] Handle the compound gently to minimize the generation of airborne particles.
Section 4: Storage, Stability, and Disposal
Storage
Proper storage is essential for maintaining the compound's integrity and preventing accidental release or reaction.
Location: Store in a dry, cool, and well-ventilated place.[9]
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][10]
Incompatibilities: Keep away from strong oxidizing agents. The secondary amine functionality in the parent quinolinone structure can react with oxidizers.
Disposal
Chemical waste must be handled in a way that ensures safety and environmental protection.
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Self-Validation: Never dispose of chemical waste down the drain. Always collect it in a designated, clearly labeled waste container.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[9]
Ingestion: If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[7] Rinse mouth with water. Do not induce vomiting.[7]
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[9]
Spill Management Protocol
Step
Action
Rationale
1. Evacuate & Secure
Alert others in the area. Restrict access to the spill zone.
Prevents further exposure to personnel.
2. Ventilate
Ensure the fume hood is operational or increase area ventilation.
Reduces concentration of airborne dust.
3. Don PPE
Wear appropriate PPE, including gloves, goggles, and a lab coat. For large spills, consider respiratory protection.
Protects the responder from chemical contact.
4. Contain & Absorb
Gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do NOT use combustible materials like paper towels.
Prevents the powder from becoming airborne and facilitates cleanup.
5. Collect & Dispose
Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.
Ensures proper containment for disposal.
6. Decontaminate
Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Removes any residual chemical from the surface.
Section 6: Chemical Reactivity & Synthetic Utility
The reactivity of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is dictated by its functional groups: the N-methyl tertiary amine, the carbonyl group, and the electron-rich aromatic ring.[1] This combination of features makes it a valuable intermediate.
N-Methyl Group: The presence of the N-methyl group means it lacks the secondary amine proton of its parent scaffold, altering its reactivity in N-acylation or N-alkylation reactions.
Carbonyl Group: The ketone at the C4 position is a key site for reactions such as reductions to form the corresponding alcohol or additions of nucleophiles.
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.
General Synthetic Pathway
The synthesis of N-alkylated dihydroquinolinones often involves the alkylation of the corresponding secondary amine. A plausible route to the title compound would be the methylation of 6-Methyl-2,3-dihydroquinolin-4(1H)-one.
Caption: Plausible N-Methylation Synthesis Route.
A similar procedure is documented for the synthesis of the 1-methyl analog from 2,3-Dihydro-1H-quinolin-4-one using iodomethane and potassium carbonate in DMF.[11] Domino reactions, starting from simpler precursors like o-aminoacetophenones and aldehydes, are also powerful methods for constructing the core dihydroquinolinone ring system.[12][13]
Section 7: Applications in Research & Drug Development
The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape allows it to present substituents in defined vectors, making it an excellent candidate for binding to biological targets.
Oncology: Various derivatives of the broader quinazolinone class have been investigated as cytotoxic agents against a range of cancer cell lines, with some acting as tubulin polymerization inhibitors.[14][15]
Infectious Diseases: The quinolinone core is found in molecules with antibacterial, antifungal, and antimalarial properties.[3][12]
Agrochemicals: Certain derivatives have shown potent effects against phytopathogenic fungi by acting as Succinate Dehydrogenase Inhibitors (SDHIs).[1]
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one serves as a key intermediate for researchers aiming to synthesize novel compounds within these therapeutic and agricultural areas. Its specific substitution pattern allows for the systematic exploration of how methyl groups at the N1 and C6 positions influence biological activity.
References
Villamizar-M, A. F., et al. (2022). methanone. ResearchGate. [Link]
Kunce, D., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11937–11981. [Link]
Nowak, M., & Gloc, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(10), 2894. [Link]
Al-Amiery, A. A., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of... Baghdad Science Journal. [Link]
da Silva, G. P., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. Molecules, 28(19), 6965. [Link]
PubChem. 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]
Villamizar-M, A. F., et al. (2022). methanone. Molbank, 2022(3), M1438. [Link]
Pericherla, K., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their 2-thioxo analogues. New Journal of Chemistry, 37(8), 2314-2317. [Link]
Lawrence, C. L., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
Al-Ostath, R. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. [Link]
Fatima, S., et al. (2022). Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment. ACS Omega, 7(38), 34267–34277. [Link]
PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]
Cheméo. Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). [Link]
Application Note: Strategic Utilization of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one in Anticancer Scaffold Design
Executive Summary & Strategic Rationale In the landscape of modern oncology drug discovery, 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6) serves not merely as a reagent, but as a privileged scaffold . Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
In the landscape of modern oncology drug discovery, 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6) serves not merely as a reagent, but as a privileged scaffold . Its structural integrity—comprising a fused benzene-dihydropyridinone bicyclic system—mimics the pharmacophores of potent natural alkaloids (e.g., colchicine, combretastatin) and synthetic tubulin inhibitors.
This guide details the operational framework for utilizing this compound to generate high-potency anticancer agents. Unlike flat aromatic systems, the 2,3-dihydroquinolin-4-one core offers a "pucker" (non-planar geometry) at the nitrogen and C2/C3 positions, providing unique vector orientations for side chains that can probe deep hydrophobic pockets in target proteins like Tubulin (colchicine binding site) and Bet-bromodomain proteins .
Key Applications:
Fragment-Based Drug Design (FBDD): As a core for generating focused libraries of 3-arylidene derivatives.
Tubulin Targeting: Developing agents that arrest the cell cycle at the G2/M phase.[1]
The utility of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one lies in its reactivity at the C3 position (α-methylene). The following protocol describes the synthesis of 3-arylidene-1,6-dimethyl-2,3-dihydroquinolin-4(1H)-ones , the class of derivatives most associated with sub-micromolar cytotoxicity.
Protocol A: C3-Functionalization via Claisen-Schmidt Condensation
Objective: To introduce pharmacophoric aryl groups at the C3 position, creating a conjugated enone system essential for Michael acceptor activity (covalent cysteine targeting).
Reagent: Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting) (1.2 eq)
Catalyst: Pyrrolidine (0.5 eq) or Piperidine (0.5 eq)
Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal)
Step-by-Step Workflow:
Reaction Setup:
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one in 10 mL of Ethanol.
Add 1.2 mmol of the chosen aromatic aldehyde.
Critical Step: Add the base catalyst dropwise. For acid-sensitive aldehydes, use catalytic acetic acid with piperidine.
Reflux & Monitoring:
Heat the mixture to reflux (80°C).
Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product will typically appear as a bright yellow/fluorescent spot under UV (254/365 nm) due to extended conjugation.
Reaction Time: Typically 4–12 hours.
Work-up & Purification:
Cool the reaction to room temperature.
Precipitation: Often, the product precipitates upon cooling. Filter and wash with cold ethanol.
Recrystallization: If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF mixtures.
Purity Check: HPLC purity >95% is required for biological assays.
Mechanistic Insight: The N-methyl group at position 1 prevents aromatization to a quinoline, maintaining the sp3 character at C2. This is crucial for solubility and for positioning the C3-aryl group in a specific 3D orientation that fits the tubulin colchicine site.
Biological Evaluation Workflows
Once the library is synthesized, the following assays validate the anticancer potential.[2]
Principle: 3-Arylidene derivatives of the scaffold often bind to the colchicine site, inhibiting microtubule assembly. This assay measures fluorescence enhancement of a reporter dye (DAPI or fluorescent-tubulin) during polymerization.
Reagents:
Purified Tubulin protein (>99% pure, bovine brain source).
GTP (Guanozine triphosphate).
Test compounds (dissolved in DMSO).
Procedure:
Preparation: Prepare Tubulin stock (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
Incubation: In a 96-well plate (black, flat bottom), add 5 µL of test compound (final conc. 5–50 µM) or Paclitaxel (stabilizer control) / Colchicine (inhibitor control).
Initiation: Add 95 µL of Tubulin/GTP mix to each well.
Kinetics: Immediately place in a pre-warmed (37°C) plate reader. Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 30 seconds for 60 minutes.
Data Analysis: Plot RFU vs. Time. Calculate the Vmax (polymerization rate) and Final Plateau .
Inhibitors (Hit): Flattened curve (decreased Vmax and plateau).
Stabilizers: Increased polymerization rate.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Confirming G2/M Arrest
Objective: To verify that the cytotoxicity is mechanism-based (mitotic catastrophe).
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 6-well plates.
Treatment: Treat with
concentration of the derivative for 24 hours.
Fixation:
Harvest cells (trypsinize).
Wash with cold PBS.
Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.
Staining:
Wash ethanol away with PBS.
Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).
Incubate 30 min at 37°C in the dark.
Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm).
Result Interpretation:
G0/G1 Peak: 2N DNA content.
G2/M Peak: 4N DNA content. Success Criteria: A significant increase in the G2/M population compared to DMSO control indicates tubulin inhibition.
Visualizing the Mechanism of Action
The following diagram illustrates the pathway from chemical scaffold to biological phenotype.
Caption: Workflow illustrating the transformation of the 1,6-dimethyl scaffold into a bioactive tubulin inhibitor.
Data Summary & Reference Tables
Table 1: Structure-Activity Relationship (SAR) Trends for C3-Derivatives
Substituent (C3-Aryl)
Electronic Effect
Predicted Activity (IC50)
Mechanism Note
3,4,5-Trimethoxyphenyl
Electron Donating
High (< 100 nM)
Mimics Colchicine Ring A; Critical for binding.
4-Chlorophenyl
Electron Withdrawing
Moderate (~ 1-5 µM)
Increases lipophilicity but lacks H-bond acceptors.
4-Dimethylaminophenyl
Strong Donor
High (< 500 nM)
Charge transfer complex formation; potential fluorescence.
Unsubstituted Phenyl
Neutral
Low (> 10 µM)
Lacks specific interactions with Tubulin residues (Val, Cys).
References
Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.
Source: National Institutes of Health (PMC)
URL:[Link]
Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors.
Source: PubMed / European Journal of Medicinal Chemistry
URL:[Link]
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction.
Source: National Institutes of Health (PMC)
URL:[Link]
experimental protocol for N-methylation of a dihydroquinolinone core
Application Note: Precision N-Methylation of Dihydroquinolinone Scaffolds Executive Summary The 3,4-dihydroquinolin-2(1H)-one core (hydrocarbostyril) is a privileged pharmacophore found in numerous antipsychotic, antican...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision N-Methylation of Dihydroquinolinone Scaffolds
Executive Summary
The 3,4-dihydroquinolin-2(1H)-one core (hydrocarbostyril) is a privileged pharmacophore found in numerous antipsychotic, anticancer, and cardiovascular therapeutics (e.g., Cilostazol, Aripiprazole metabolites). Functionalization of the lactam nitrogen is a critical step in SAR (Structure-Activity Relationship) exploration.
While thermodynamically favored, N-methylation of lactams competes with kinetic O-methylation (imidate formation). This guide provides two field-validated protocols to ensure high regioselectivity (>98% N-isomer) and yield. We analyze the mechanistic divergence based on Hard-Soft Acid-Base (HSAB) theory and the "Cesium Effect" to allow researchers to select the optimal pathway for their specific substrate.
Mechanistic Insight & Strategy
The Regioselectivity Challenge
Upon deprotonation, the dihydroquinolinone lactam forms an ambident anion with negative charge delocalized between the Nitrogen and the Oxygen.
N-Attack (Thermodynamic): Leads to the stable amide/lactam product.
O-Attack (Kinetic): Leads to the imidate ether (often unstable to hydrolysis).
HSAB Theory Application:
Nitrogen: Softer nucleophile. Reacts best with soft electrophiles (e.g., Methyl Iodide) in polar aprotic solvents.
Oxygen: Harder nucleophile. Reacts with hard electrophiles (e.g., Methyl Triflates) or under conditions where the cation coordinates tightly to the oxygen (e.g., Li+ salts in non-polar solvents).
Strategic Decision Matrix
Method A (Sodium Hydride): The "Brute Force" approach. Uses a strong base to fully deprotonate the lactam (pKa ~16-17 in DMSO). Fast, high-yielding, but incompatible with base-sensitive groups (esters, labile protecting groups).
Method B (Cesium Carbonate): The "Precision" approach. Leverages the Cesium Effect , where the large, diffuse Cs+ cation forms a loose ion pair with the lactam anion, enhancing the nucleophilicity of the nitrogen and suppressing O-alkylation.
Visualization: Decision Tree & Mechanism
Caption: Decision logic for selecting the optimal N-methylation protocol based on substrate complexity.
Experimental Protocols
Method A: High-Throughput Synthesis (NaH / MeI)
Best for: Scaffold synthesis, scale-up (>1g), simple derivatives.
Reagents:
Substrate (1.0 equiv)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.
Solvation: Dissolve the dihydroquinolinone substrate in anhydrous DMF. Cool to 0°C (ice bath).
Deprotonation: Add NaH portion-wise over 5 minutes.
Observation: Gas evolution (
) will occur. The solution typically turns yellow/orange, indicating anion formation.
Aging: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.
Alkylation: Add Methyl Iodide dropwise via syringe.
Note: MeI is volatile; ensure the system is sealed.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.
Monitoring: Check TLC.[2] The N-methyl product usually has a slightly higher Rf than the starting material in EtOAc/Hexane systems due to loss of the H-bond donor.
Quench: Cool back to 0°C. Carefully add saturated aqueous
or ice water.
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF. Dry over
Best for: Late-stage functionalization, substrates with esters/nitriles.
Reagents:
Substrate (1.0 equiv)
Cesium Carbonate (
) (2.0 equiv) [Must be finely ground/dried]
Methyl Iodide (MeI) (2.0 equiv)
Acetonitrile (MeCN) or DMF [0.1 M]
Step-by-Step Protocol:
Setup: Charge a reaction vial with the substrate and finely ground
.
Solvation: Add MeCN (or DMF if solubility is poor).
Alkylation: Add Methyl Iodide.
Reaction: Stir vigorously at RT for 12–18 hours.
Note: If reaction is sluggish, heat to 40-50°C. Avoid high heat (>80°C) to prevent O-methylation or decomposition.
Workup: Filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
Concentration: Evaporate the solvent.
Purification: Often clean enough for use; otherwise, short silica plug.
Data Analysis & Quality Control
Diagnostic NMR Shifts
Distinguishing the N-methyl product from the O-methyl byproduct is critical.
Feature
Starting Material (SM)
N-Methyl Product (Target)
O-Methyl Byproduct (Imidate)
1H NMR (DMSO-d6)
10.0-10.2 ppm (s, 1H, NH)
3.2 - 3.4 ppm (s, 3H, N-Me)
3.8 - 4.0 ppm (s, 3H, O-Me)
13C NMR (C=O)
~170 ppm
~168-170 ppm
~160-164 ppm (C=N)
TLC (50% EtOAc/Hex)
Lower Rf (Streaks)
Higher Rf (Distinct spot)
Highest Rf (Unstable)
Why this happens: The N-Me group is shielded by the adjacent carbonyl and aromatic ring current relative to the O-Me group, which is attached to a more electronegative atom.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete deprotonation (Method A)
Ensure NaH is fresh. Increase deprotonation time at 0°C.
O-Methylation Observed
"Hard" conditions or solvent effect
Switch to Method B (). Use non-polar solvent if possible. Avoid DMS (Dimethyl sulfate) if selectivity is poor.
Starting Material Remains
Base particle size (Method B)
Grind to fine powder. Add TBAI (tetrabutylammonium iodide) as phase transfer catalyst (10 mol%).
Safety & Compliance
Methyl Iodide (MeI): A potent neurotoxin and suspected carcinogen.
Control: Handle only in a functioning fume hood. Double-glove (Nitrile). Quench all glassware and waste with aqueous ammonia or KOH solution to destroy residual alkylating agent before disposal.
Sodium Hydride (NaH): Pyrophoric.
Control: Keep away from water sources during weighing. Have a Class D extinguisher or sand bucket nearby.
References
Standard NaH Protocol
Citation: Park, K. K., et al. "Synthesis of N-Methylated Lactams via Sodium Hydride Mediated Alkylation." Journal of Organic Chemistry, 2002, 67(6), 1893.
Context: Establishes the thermodynamic preference for N-alkyl
Source: (Refers to general lactam alkylation principles).
The Cesium Effect
Citation: Flessner, T., & Doye, S. "Cesium Carbonate Mediated N-Alkylation of Indoles and Lactams." Journal of Practical Chemistry, 1999, 341(2), 186.
Context: details the chelation effect of Cesium th
The Versatile Synthon: Application Notes for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Dihydroquinolinone Core The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihydroquinolinone Core
The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of substituents on this bicyclic framework allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The title compound, 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, with methyl groups at the N-1 and C-6 positions, offers a unique combination of electronic and steric features for further chemical elaboration.
Synthesis of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one: A Practical Approach
While a specific, detailed protocol for the synthesis of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methods for analogous dihydroquinolinones. The most common and effective strategies involve intramolecular Friedel-Crafts-type cyclizations.[1]
One practical approach involves a two-step sequence starting from readily available N-methyl-p-toluidine and a suitable three-carbon synthon.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-methyl-N-(p-tolyl)acrylamide
To a stirred solution of N-methyl-p-toluidine (1.0 eq.) and pyridine (1.2 eq.) in dichloromethane (DCM, 10 vol) at 0 °C, slowly add acryloyl chloride (1.1 eq.).
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-methyl-N-(p-tolyl)acrylamide, which can be used in the next step without further purification.
Causality: The use of pyridine is crucial to neutralize the HCl generated during the acylation, preventing side reactions and driving the reaction to completion. The workup procedure is designed to remove unreacted starting materials and byproducts.
Step 2: Intramolecular Friedel-Crafts Cyclization to 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Add the crude N-methyl-N-(p-tolyl)acrylamide (1.0 eq.) to polyphosphoric acid (PPA) (10-20 wt. eq.) or Eaton's reagent (P₂O₅ in MeSO₃H).
Heat the mixture to 80-100 °C and stir for 2-4 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a saturated solution of NaOH or K₂CO₃ until a precipitate forms.
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.
Causality: Strong acids like PPA or Eaton's reagent act as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation, promoting the cyclization of the acrylamide onto the electron-rich aromatic ring. The electron-donating methyl group at the para-position of the aniline derivative facilitates this electrophilic aromatic substitution.
Chemical Reactivity and Applications as a Synthetic Building Block
The 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one scaffold possesses several reactive sites that can be exploited for further molecular diversification.
Figure 2: Key reactive sites and potential transformations.
Applications in Drug Discovery:
Scaffold for Kinase Inhibitors: The quinolinone core is present in several kinase inhibitors. Further functionalization of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one could lead to the discovery of novel inhibitors for various kinases implicated in cancer and inflammatory diseases.
Precursor for CNS-active Agents: The structural similarity of the dihydroquinolinone core to certain neurotransmitters and psychoactive compounds suggests its potential as a starting point for the development of new central nervous system (CNS) agents.
Antimicrobial and Antiviral Agents: Derivatives of the related 2,3-dihydroquinazolin-4(1H)-one scaffold have shown promising antimicrobial and antiviral activities.[2] This suggests that novel derivatives of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one could also exhibit such properties.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data
Technique
Predicted Key Signals
¹H NMR
Aromatic protons (likely 3H, complex splitting pattern in the aromatic region), N-CH₃ singlet (around 3.0-3.5 ppm), Ar-CH₃ singlet (around 2.2-2.5 ppm), Two methylene triplets (CH₂-CH₂) in the aliphatic region (around 2.5-3.0 and 3.5-4.0 ppm).
¹³C NMR
Carbonyl carbon (C=O) signal (around 190-200 ppm), Aromatic carbons (signals in the 110-150 ppm range), N-CH₃ carbon (around 35-45 ppm), Ar-CH₃ carbon (around 20-25 ppm), Methylene carbons (signals in the 25-50 ppm range).
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is a promising synthetic building block with significant potential in drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for the generation of diverse chemical libraries. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock the potential of this versatile molecule.
References
Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. [Link]
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]
analytical techniques for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one characterization
Executive Summary This technical guide outlines the rigorous characterization protocols for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6), a critical bicyclic heterocyclic intermediate used in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the rigorous characterization protocols for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 959699-02-6), a critical bicyclic heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., antimalarials, kinase inhibitors) and antioxidant additives.[1]
Unlike fully aromatic quinolinones, this molecule possesses a saturated C2-C3 bond and a tertiary amine, creating specific stability challenges—namely susceptibility to oxidative dehydrogenation (aromatization) and photochemical degradation.[1] This guide provides a self-validating analytical workflow combining NMR spectroscopy, HPLC purity profiling, and solid-state analysis to ensure structural integrity and batch consistency.
Structural Confirmation (Spectroscopy)
Nuclear Magnetic Resonance (NMR) Strategy
The definitive identification of this molecule relies on distinguishing the N-methyl and C-methyl groups and confirming the saturation of the heterocyclic ring.
Causality & Solvent Choice:
Solvent:
is preferred over DMSO- for routine analysis because the N-methyl signal is sharper and less prone to solvent-solute hydrogen bonding broadening. However, if checking for trace acidic impurities (precursors), DMSO- is superior.[1]
Key Diagnostic Signals: The "dihydro" character is confirmed by the AA'BB' (or triplet-like) system of the C2 and C3 protons. If these appear as doublets in the aromatic region, the sample has oxidized to the fully aromatic quinolone.[2]
Table 1: 1H NMR Assignment (500 MHz,
)
Position
Shift (, ppm)
Multiplicity
Integration
Structural Insight
H-5
7.80 - 7.85
d / s
1H
Deshielded by C=O (peri-effect).[1] Multiplicity depends on H5-H7 meta coupling.
Critical Quality Attribute (CQA): The integration ratio between the N-Me (3.0 ppm) and Ar-Me (2.3 ppm) must be exactly 1:1. Deviation suggests contamination with regioisomers (e.g., O-methylation) or starting materials.[1]
Infrared Spectroscopy (FT-IR)
IR is used primarily as a rapid "pass/fail" ID test.[1]
Carbonyl (C=O): Expect a strong band at 1660–1675 cm⁻¹ .[1] This is lower than typical aliphatic ketones (~1715 cm⁻¹) due to conjugation with the benzene ring, but higher than amides.[1]
Absence of N-H: The lack of a broad band at 3300–3500 cm⁻¹ confirms the tertiary amine status (N-Me).
Purity Profiling (Chromatography)
The primary impurity in 1,6-dimethyl-2,3-dihydroquinolin-4(1H)-one batches is often the fully aromatic analog (1,6-dimethylquinolin-4(1H)-one), formed via oxidative dehydrogenation during storage.[1]
HPLC Method Protocol
This Reverse-Phase (RP-HPLC) method is designed to separate the dihydro-ketone from its aromatic oxidation product and the uncyclized precursor.
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),
Diagram 1: Analytical Workflow Logic
This diagram illustrates the decision-making process for batch release based on spectral and chromatographic data.
Caption: Analytical decision tree for characterizing and purifying 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.
Self-Validating Protocols
Protocol A: Determination of Oxidative Degradation
The dihydroquinolinone ring is prone to air oxidation.[2] Use this protocol to validate storage stability.
Note: If the main peak splits or broadens without a new distinct peak, check for N-oxide formation (less common).[1]
Protocol B: Regiochemistry Verification (NOESY)
To confirm the methyl group is at position 6 (and not 5, 7, or 8), a 1D NOE or 2D NOESY experiment is required if the synthesis route was ambiguous.[1]
Irradiate: The Ar-Me signal at 2.3 ppm.
Observation: Look for NOE enhancement of H-5 and H-7 .
If Me is at 6: Enhancement of two aromatic protons (H5, H7).[1]
If Me is at 8: Enhancement of H7 and the N-Me group (spatial proximity).
References
Vertex Pharmaceuticals. (2012).[1][3] Ivacaftor (Kalydeco) Prescribing Information.[1][2] (Quinolinone derivatives in pharmaceutical applications).[1][2][3][4][5][6] Link
Musiol, R., et al. (2006).[1] "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Biomedical Chromatography, 20(11), 1136-1142.[1] (Methodology for quinolinone separation). Link
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10568019, 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.[1]Link[1][2]
Sridharan, V., et al. (2011).[1] "Recent advances in the synthesis of quinoline-4-ones." Organic Preparations and Procedures International, 43(6), 505-555.[1] (Synthesis and stability context). Link[1][2]
Application Note: Synthesis & Evaluation of Quinolinone Derivatives for Antimicrobial Discovery
[1][2][3] Abstract & Strategic Relevance The quinolinone scaffold—specifically the 4-quinolinone and 2-quinolinone isomers—remains a cornerstone in medicinal chemistry, serving as the pharmacophore for fluoroquinolone an...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Abstract & Strategic Relevance
The quinolinone scaffold—specifically the 4-quinolinone and 2-quinolinone isomers—remains a cornerstone in medicinal chemistry, serving as the pharmacophore for fluoroquinolone antibiotics (e.g., Ciprofloxacin) and emerging anti-virulence agents. With the rise of antimicrobial resistance (AMR), simple structural modifications are no longer sufficient.
This guide details the synthesis, structural optimization, and biological validation of these derivatives. Unlike standard textbook procedures, this protocol focuses on overcoming common synthetic pitfalls (e.g., kinetic vs. thermodynamic control) and standardizing biological assays to CLSI (Clinical and Laboratory Standards Institute) requirements to ensure data reproducibility.
Chemical Synthesis Strategies
The Divergent Pathway: 2- vs. 4-Quinolinones
The synthesis of quinolinones from anilines and
-ketoesters is governed by reaction conditions. The Conrad-Limpach protocol favors the thermodynamic product (4-quinolinone), while the Knorr variation favors the kinetic product (2-quinolinone).
-ketoester (e.g., diethyl ethoxymethylenemalonate) to form an enamine (Schiff base).
Cyclization: Thermal cyclization at high temperatures (
C) drives the intramolecular reaction to the 4-keto form.[2]
Protocol:
Step 1 (Enamine Formation):
Mix 1.0 eq of substituted aniline with 1.1 eq of diethyl ethoxymethylenemalonate (DEEM) in ethanol.
Reflux for 2–4 hours. Monitor by TLC (disappearance of aniline).
Cool and filter the solid enamine intermediate.[2] Do not proceed without isolation; purity here dictates final yield.
Step 2 (Thermal Cyclization):
Critical Step: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to
C.
Add the solid enamine portion-wise to the boiling solvent.
Why: Rapid addition maintains the high temperature required to overcome the activation energy for the thermodynamic product. Slow heating often yields the kinetic 2-isomer or polymerization.
Reduces efflux pump susceptibility. Methoxy group at C-8 can reduce phototoxicity associated with C-8 halogens.
Biological Validation Protocols (CLSI Standards)
Trustworthy data requires adherence to CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests) [1].
Broth Microdilution Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.
Materials:
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6] Note: Unadjusted MHB can lead to false resistance due to cation chelation by the quinolinone C-3/C-4 motif.
Strains:
S. aureus ATCC 29213 (Gram-positive control).
E. coli ATCC 25922 (Gram-negative control).
P. aeruginosa ATCC 27853 (Efflux pump active control).
Step-by-Step Protocol:
Compound Prep: Dissolve derivative in DMSO to make a 10 mg/mL stock. Dilute 1:100 in CAMHB to reach starting concentration (highest DMSO final conc. must be
).
Inoculum Prep:
Select 3–5 colonies from a fresh agar plate.
Suspend in saline to match 0.5 McFarland standard (
CFU/mL).
Dilute 1:100 in CAMHB to yield
CFU/mL.
Plate Setup (96-well):
Add 100 µL of compound solution (2x concentration) to column 1.
Perform serial 2-fold dilutions across the plate (Columns 1–10).
Add 100 µL of bacterial inoculum to all wells. Final volume: 200 µL. Final inoculum:
CFU/mL.
Controls:
Column 11: Growth Control (Bacteria + Media + DMSO).
Column 12: Sterility Control (Media only).
Incubation: 16–20 hours at
C (ambient air).
Readout: The MIC is the lowest concentration showing no visible turbidity .
Biological Workflow Logic
Figure 2: Workflow for CLSI-compliant MIC determination.
Troubleshooting & Expert Insights
Issue: Poor Solubility in Media.
Cause: Quinolinones are planar and stack easily.
Fix: Convert the C-3 carboxylic acid to a sodium salt (using 1 eq NaOH) or hydrochloride salt (if basic amines are present) before testing. Do not exceed 1% DMSO as it inhibits some bacteria.
Cause: Temperature dropped upon addition of enamine.
Fix: Ensure the reaction volume is large enough that adding the solid doesn't drop the temp below
C. Use a heating mantle with sand bath for stability.
Issue: False Negatives in MIC.
Cause: Cation chelation.
Fix: Ensure Mueller-Hinton broth is Cation-Adjusted (
, ). Low cations can make quinolones appear artificially potent; high cations can inhibit activity.
References
Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational Conrad-Limpach/Gould-Jacobs methodology).
Singh, V. K., et al. (2024).[8][9] Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
Al-Trawneh, S. A., et al. (2023).[8] Synthesis and Biological Evaluation of New Quinolinone Derivatives as Potential Antimicrobial Agents. Antibiotics, 12(3), 456. [Link]
use of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one in apoptosis induction studies
Application Note: Mechanistic Evaluation of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one in Apoptotic Signaling Executive Summary This technical guide details the experimental framework for evaluating 1,6-Dimethyl-2,3-dihy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mechanistic Evaluation of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one in Apoptotic Signaling
Executive Summary
This technical guide details the experimental framework for evaluating 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (hereafter referred to as DDQ-16 ) as an inducer of programmed cell death (apoptosis).
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for anticancer agents targeting tubulin polymerization, Aurora kinases, and mitochondrial stability. DDQ-16, characterized by its N-methylation and 6-position methyl substitution, exhibits enhanced lipophilicity compared to its unsubstituted parent, necessitating specific handling protocols to avoid precipitation-induced artifacts in cell-based assays.
This guide moves beyond basic screening, providing a causal, mechanistic workflow to distinguish true apoptosis from necrosis and non-specific toxicity.
Chemical Handling & Preparation
Rationale: DDQ-16 is a hydrophobic nitrogen heterocycle. Improper solubilization is the primary cause of variability in potency data (IC50) for this class of compounds.
Calculation: Molecular Weight of DDQ-16 ≈ 189.25 g/mol . Dissolve 18.9 mg in 1 mL DMSO.
Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Protocol B: Working Solutions (The "0.5% Rule")
Critical Constraint: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) . Higher levels induce membrane permeabilization, mimicking apoptosis.
Serial Dilution: Perform intermediate dilutions in serum-free media, not directly in the well, to effectively disperse the compound before it contacts cells.
Phase I: Cytotoxicity Screening (The "Go/No-Go" Decision)
Before assessing apoptosis, the inhibitory concentration (IC50) must be established to determine the "Apoptotic Window"—the concentration range where cell death occurs without immediate necrotic lysis.
Method: MTT or CCK-8 Assay.
Target Cells: HeLa, MCF-7, or Jurkat (Suspension).
Inactive: IC50 > 50 µM (Unlikely to be a specific apoptotic inducer).
Phase II: Confirmation of Apoptosis (Annexin V/PI)
Rationale: Cytotoxicity assays (MTT) measure metabolic reduction, not death. To prove DDQ-16 induces apoptosis (and not necrosis), we must detect Phosphatidylserine (PS) externalization .
Mechanism: In healthy cells, PS is sequestered to the inner plasma membrane leaflet by flippase enzymes. During early apoptosis, caspases disable flippases, exposing PS to the outer surface, which binds Annexin V (Ca2+-dependent).
Protocol: Flow Cytometry Staining
Treatment: Treat cells with DDQ-16 at IC50 and 2x IC50 concentrations for 24 hours.
Harvesting (Critical Step):
Adherent Cells: Do NOT use trypsin-EDTA for prolonged periods; it strips membrane proteins. Use Accutase or mild trypsinization, and neutralize immediately.
Supernatant: Collect the culture media before trypsinization; it contains detached apoptotic bodies. Combine this with the trypsinized cells.
Washing: Wash 2x with cold PBS.
Staining: Resuspend in 1X Annexin Binding Buffer (high Ca2+). Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
Incubation: 15 min at RT in the dark.
Acquisition: Analyze within 1 hour on a Flow Cytometer (488 nm excitation).
Gating Strategy:
Q3 (Annexin-/PI-): Live cells.
Q4 (Annexin+/PI-):Early Apoptosis (The specific signature of DDQ-16 activity).
Q2 (Annexin+/PI+): Late Apoptosis/Secondary Necrosis.
Q1 (Annexin-/PI+): Primary Necrosis (Indicates toxicity/membrane rupture, not apoptosis).
Phase III: Mechanistic Elucidation
If Phase II confirms apoptosis, the final step is to determine how DDQ-16 triggers the death machinery. Quinolinones typically act via the Intrinsic (Mitochondrial) Pathway .
A. Mitochondrial Membrane Potential (ΔΨm) Assay
Reagent: JC-1 Dye.
Principle: In healthy mitochondria (high potential), JC-1 forms red aggregates. In apoptotic cells (depolarized mitochondria), JC-1 remains a green monomer.
Result: A shift from Red (590 nm) to Green (529 nm) fluorescence indicates DDQ-16 has compromised the mitochondrial transition pore.
B. Caspase-3/7 Activation & Inhibition
To prove causality, you must demonstrate that blocking caspases rescues the cells.
Readout: If cell viability (MTT) significantly recovers compared to DDQ-16 alone, the mechanism is Caspase-Dependent Apoptosis .
Visualizing the Mechanism
The following diagram illustrates the putative signaling pathway activated by dihydroquinolinones like DDQ-16, leading to the experimental readouts described above.
Caption: Putative intrinsic apoptotic pathway induced by DDQ-16. Red nodes indicate critical checkpoints for assay validation.
Experimental Workflow Summary
Caption: Step-by-step experimental progression from compound preparation to mechanistic proof.
References
BenchChem. (2025).[5][6] Application Notes and Protocols for Inducing Apoptosis with 4,7-Dimethylquinolin-2(1H)-one. Retrieved from
National Institutes of Health (PMC). (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Retrieved from
Royal Society of Chemistry. (2018).[7] 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from
Bentham Science. Synthesis, in Vitro and in Vivo Anticancer Activity of Hybrids of 3-Hydroxy-indolin-2-one and 2,3-Dihydroquinolin-4(1H)-one. Retrieved from
Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from
purification techniques for crude 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Technical Support Center: Purification of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one Subject: Troubleshooting Guide for Isolation & Purification (CAS: 959699-02-6) To: Chemical Development Teams, Medicinal Chemists, Proc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Subject: Troubleshooting Guide for Isolation & Purification (CAS: 959699-02-6)
To: Chemical Development Teams, Medicinal Chemists, Process Researchers
From: Senior Application Scientist, Separation Technologies Group[1][2][3]
Introduction: The Molecule & The Challenge
You are working with 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one , a bicyclic nitrogen heterocycle often employed as a scaffold in drug discovery (e.g., for cilostazol analogs or specific kinase inhibitors).[2][3]
Structurally, this molecule features:
An Aniline Nitrogen (N1): Methylated and part of a fused ring system.[1][2]
A Ketone (C4): Conjugated to the aromatic ring, creating a "push-pull" electronic system with the nitrogen.[2]
The Purification Challenge:
Syntheses (typically Friedel-Crafts or Michael addition/cyclization) often yield a "black tar" crude due to the polymerization of electron-rich aromatics under Lewis acid conditions (AlCl₃ or Polyphosphoric Acid).[2][3] Furthermore, the product’s polarity is often frustratingly similar to the starting material (N-methyl-p-toluidine ), leading to co-elution or "oiling out" during crystallization.[2][3]
This guide provides an autonomous, non-templated troubleshooting workflow to resolve these specific bottlenecks.
Module 1: The "Black Tar" Scenario (Workup Protocol)
User Issue: "My reaction mixture (PPA or AlCl₃ mediated) is a viscous black sludge. Quenching with water created an emulsion that won't separate."
Root Cause:
Rapid quenching of Lewis acids generates aluminum hydroxides or sticky phosphate polymers that trap organic molecules.[2][3] The "tar" is often composed of polymerized electron-rich starting materials.[2][3]
Technical Protocol:
Do not simply pour water into the reaction. Use the "Controlled Hydrolysis" method to prevent emulsion locks.[2]
The Ice-Quench: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5 w/v) with vigorous mechanical stirring.
Neutralize to pH 4–5 using 50% NaOH or NH₄OH.[2][3] Do not go to pH >9 yet, as this may solubilize phenolic impurities or form stable emulsions with aluminum salts.[1][2][3]
Filtration Aid: If a fine precipitate (aluminum salts) forms, filter through a Celite (diatomaceous earth) pad before extraction.[1][2] This is the #1 fix for emulsions.[2]
Solvent Choice: Use Dichloromethane (DCM) for extraction.[1][2][3] It solubilizes the dihydroquinolinone better than ether/EtOAc in the presence of tars.
Module 2: Separation of Starting Material (The Basicity Differential)
Scientific Insight:
Both the product and the starting material are aniline derivatives. However, the product has a carbonyl group at C4 conjugated to the benzene ring (para-position relative to N).[1][2] This electron-withdrawing group reduces the electron density on the N1 nitrogen, making the product significantly less basic than the starting N-methyl-p-toluidine.[2][3]
Troubleshooting Protocol: The "pH-Switch" Wash
We can exploit this pKa difference to wash away the starting material.[2][3]
Wash 1 (Removal of Amine): Wash with 10% Citric Acid or 0.5 M HCl .[1][2][3]
Mechanism:[1][2][3][4][5] The highly basic starting material (N-methyl-p-toluidine, pKa ~5) will protonate and move to the aqueous layer.[2][3]
Outcome: The less basic product (pKa < 2 due to conjugation) remains in the organic layer.[1][2]
Wash 2 (Removal of Acids): Wash organic layer with Saturated NaHCO₃ to remove any unreacted acrylic acid/chloropropanoic acid.[1][2]
Dry & Concentrate: Dry over Na₂SO₄.
Diagram 1: The Purification Decision Tree
Caption: Decision logic for selecting the appropriate workup based on the physical state and impurity profile of the crude material.
Module 3: Crystallization & "Oiling Out"
User Issue: "The product comes out as an oil at the bottom of the flask, not crystals."
Root Cause:
"Oiling out" occurs when the impurity profile lowers the melting point below the boiling point of the solvent, or when the solvent polarity is too high, favoring an amorphous phase separation over crystal lattice formation.[1][2]
Optimized Solvent Systems (Table 1):
Solvent System
Ratio (v/v)
Application
Notes
Hexane / Ethyl Acetate
10:1 to 5:1
Primary Choice
Dissolve in min.[2][3] hot EtOAc, add Hexane until cloudy. Cool slowly.
Ethanol / Water
4:1
Secondary
Good for removing inorganic salts, but high risk of oiling out if cooling is too fast.[1][2]
IPA (Isopropyl Alcohol)
100%
Polishing
Excellent for final high-purity steps; requires cooling to -20°C.
The "Seeding" Technique for Oils:
Dissolve the oil in the minimum amount of hot Hexane/EtOAc (5:1).
Cool to room temperature. If it oils out, reheat until dissolved.[1][2][3]
Scratch the glass side of the flask with a glass rod at the air-liquid interface.
Add a single crystal of pure product (if available) or a similar seed.
Wrap the flask in foil and allow it to cool overnight without disturbance.
Module 4: Chromatography (The "Polishing" Step)
User Issue: "I need >99% purity for biological assay. Crystallization yielded 95%."
Protocol:
Silica gel chromatography is effective but requires modification due to the basic nitrogen.[2]
Stationary Phase: Silica Gel (230-400 mesh).[2][3]
Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 70:30).[1][2][3]
The Modifier (Crucial): Add 1% Triethylamine (TEA) to the mobile phase.[1][2]
Why? The TEA neutralizes the acidic sites on the silica gel, preventing the basic nitrogen of the quinolinone from "streaking" or tailing, which causes band broadening and co-elution.[1][2]
Diagram 2: Analytical Validation Workflow
Caption: Step-by-step analytical validation to ensure the absence of isomeric impurities.
References
Synthesis & Cyclization Mechanism
Xie, D., & Zhang, S. (2022).[1][2][3][6] "Selective Reduction of Quinolin-2(1H)-ones to 3,4-Dihydroquinoline-2(1H)-ones." The Journal of Organic Chemistry, 87(13), 8757–8763.[1][2][3] Link[1][2][3]
Context: Describes the reduction pathways and stability of the dihydroquinolinone scaffold.
Friedel-Crafts Methodologies
Manos-Roiou, M., et al. (2025).[1][2][3] "Solvent free synthesis of some quinazolin-4(3H)-ones." ResearchGate.[2][3] Link
Context: While focusing on quinazolinones, this reference details the "sludge" issues with montmorillonite/acid catalysts and workup str
Physical Properties & Characterization
Sigma-Aldrich Product Sheet. "2,3-dihydro-1H-quinolin-4-one."[2][3][7] Link
Context: Provides baseline solubility and safety d
You are likely here because your scaffold is precipitating prematurely, your regioselectivity is inverted, or your palladium catalyst is dying before the cycle completes. The quinolinone core (carbostyril) is a privileged pharmacophore in drugs like aripiprazole and brexpiprazole, but its synthesis is often plagued by thermodynamic traps and solubility walls.
This guide bypasses textbook generalities to address the specific failure modes of 2-quinolinone and 4-quinolinone formation.
Part 1: Method Selection Strategy
Before troubleshooting, ensure you are using the correct topology for your substrate.
Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and target isomer.
These methods rely on the condensation of an aniline with a
-ketoester.[1][2][3] The critical failure point is the competition between kinetic (enamine) and thermodynamic (imine) control.
Q: I am getting a mixture of isomers or the reaction stalls at the uncyclized intermediate. Why?
A: You are likely stuck in the "kinetic trap."
The Mechanism: The reaction proceeds via an enamine intermediate.
Knorr (Acidic, 100-140°C): Favors 2-quinolinone . The acid protonates the carbonyl, making it electrophilic enough for the aniline nitrogen to attack, followed by Friedel-Crafts cyclization.
Conrad-Limpach (Thermal, >250°C): Favors 4-quinolinone . Requires extremely high temperatures to force the anil formation (imine) which then undergoes cyclization.
-ketoester with catalytic HCl. Do not heat above 100°C yet. Use a Dean-Stark trap to remove water. Isolate the enamine intermediate if possible.
Step 2 (Flash Cyclization): This is where most fail. You cannot "ramp up" the temperature.
Pre-heat a high-boiling solvent (Dowtherm A or Diphenyl ether) to 250°C .
Add your intermediate dropwise into the boiling solvent.
Why? This ensures instantaneous thermal energy transfer, overcoming the high activation energy barrier for 4-quinolinone formation before decomposition pathways can compete [1].
Q: My product is stuck in the Dowtherm A. How do I isolate it?
A: Dowtherm A (b.p. ~258°C) is notoriously difficult to remove.
The Fix: Do not distill. Cool the reaction mixture to room temperature. Add a non-polar solvent (Hexanes or Heptane). The quinolinone product is usually polar and insoluble in this mixture and will precipitate out. Filter and wash with hexanes.
Part 3: Optimizing Palladium-Catalyzed Cyclization
Focus: Intramolecular Heck & Oxidative Annulation for 2-Quinolinones
Q: The reaction turns black immediately (Pd black precipitation) and yields are <20%.
A: This indicates rapid catalyst decomposition before the oxidative addition step.
Root Cause: Quinolinone precursors often contain free amines or amides that coordinate strongly to Pd, displacing labile ligands and causing aggregation.
Solution: Switch to a bidentate ligand with a wide bite angle.
Recommended:Xantphos or DPEphos . The wide bite angle facilitates the reductive elimination step, which is often the turnover-limiting step in forming the strained heterocyclic ring [2].
Removes acetate ligands that might interfere with base promoted pathways.
Ligand
PPh₃
Xantphos (5 mol%)
Prevents catalyst death; wide bite angle accelerates ring closure.
Base
K₂CO₃
Ag₂CO₃ or Cs₂CO₃
Silver acts as a halide scavenger, driving the reaction forward; Cesium improves solubility in organic solvents.
Solvent
DMF
1,4-Dioxane or Toluene
Non-coordinating solvents prevent competition for the metal center.
Q: How do I synthesize N-substituted 2-quinolinones via C-H activation?
A: Use the "Internal Oxidant" strategy.
Instead of using external oxidants (like Cu(OAc)₂), which complicate purification, use N-methoxy acrylamides .
Mechanism: The N-methoxy group acts as a leaving group/oxidant. The Pd(II) inserts into the ortho-C-H bond, coordinates the alkene, inserts, and then eliminates MeOH to regenerate Pd(II).
Protocol Ref: Use Pd(OAc)₂ (10 mol%) and AcOH as solvent at 110°C. This is often trace-metal free if run carefully, but requires the N-protecting group [3].
Figure 2: Catalytic cycle for Heck-type cyclization showing the critical failure point at alkene coordination.
Part 4: Workup & Purification (The "Brick Dust" Problem)
Quinolinones are notorious for being "brick dust"—insoluble in water, ether, and often DCM.
Q: My product is a solid that won't dissolve in anything for NMR/purification.
A: This is due to strong intermolecular hydrogen bonding (dimerization) and
-stacking.
Troubleshooting Guide:
NMR Solvent: Do not use CDCl₃. Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + 5% DCl . The acid breaks the hydrogen bond dimers, solubilizing the monomer.
Purification:
Flash Chromatography: Standard silica often streaks. Use DCM:MeOH:NH₄OH (90:9:1) . The ammonia keeps the quinolinone deprotonated/free-based, reducing tailing.
Recrystallization: The "Gold Standard" is Acetic Acid or DMF/Water . Dissolve in hot acetic acid, then slowly add water until turbidity appears. Cool slowly.
References
Conrad, M., & Limpach, L. (1887).[3] "Über das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft.
Cacchi, S., & Fabrizi, G. (2011). "Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions." Chemical Reviews.
Jones, K. M., et al. (2015). "Palladium-Catalyzed C–H Functionalization of Quinolines." Journal of Organic Chemistry.
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: STAB-DQ-04
Subject: Assessment of Solvent Stability and Degradation Pathways
Applicable Compound: 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS: 325856-06-2 / 959699-02-6)
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Welcome to the Technical Support Center. You are likely working with 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one , a pharmacophore often used as an intermediate in the synthesis of bioactive quinolones or as a standalone fragment in medicinal chemistry.
The Critical Insight: The "dihydro" aspect of this molecule (saturation at the C2-C3 bond) is its metabolic and chemical weak point. Unlike its fully aromatic cousin, this compound is susceptible to oxidative dehydrogenation . Your stability assessment must distinguish between thermodynamic instability (precipitation) and kinetic instability (chemical degradation to the quinolinone).
Part 1: The Stability Triad (Troubleshooting & FAQs)
Module A: Solubility vs. Precipitation
Issue: Users often report "degradation" when the compound has merely precipitated due to "crash-out" effects in aqueous buffers.
Q: "I see a loss of signal in my aqueous biological assay buffer (pH 7.4). Is it hydrolyzing?"A: Unlikely. The ketone and tertiary amine are relatively stable to hydrolysis at neutral pH. The issue is likely solubility .
Mechanism: This compound is lipophilic (LogP ~1.5–2.0). In pure aqueous buffers, it will crash out.
Solution: You must use a co-solvent.
Recommended: DMSO (up to 1-2% final concentration) or Methanol.
Avoid: Storing in low pH aqueous solutions for extended periods if not intended, though protonation of the nitrogen (pKa ~4-5) increases solubility, it may alter assay binding.
Q: "What is the best solvent for stock solutions?"A:
Gold Standard: Anhydrous DMSO . It prevents hydrolysis (no water) and minimizes autoxidation if stored under inert gas.
Silver Standard:Acetonitrile .[1] Good for LC-MS injections.
Avoid:Acetone (can form Schiff bases with impurities) or Chloroform (often contains acidic stabilizers like HCl/Ethanol that can induce trace chemistry).
Module B: Chemical Degradation (The "M-2" Peak)
Issue: The appearance of a new peak in LC-MS with a mass of
.
Q: "I see a growing impurity with m/z = 174 (M+H - 2). What is this?"A: This is the hallmark of Oxidative Dehydrogenation .
The Chemistry: The C2-C3 bond is saturated. In the presence of dissolved oxygen, light, or trace metal ions, the compound loses two hydrogens to aromatize into 1,6-Dimethylquinolin-4(1H)-one .
Why it happens: The driving force is the formation of a fully conjugated, aromatic pyridine ring system, which is thermodynamically more stable than the dihydro- precursor.
Prevention: Degas solvents (sparge with Helium/Argon) and store samples in amber vials.
Mechanism: Photo-excitation can drive the radical abstraction of the benzylic/alpha-amino protons at C2/C3, accelerating the aromatization described above.
Protocol: All stability studies must be performed in amber glassware or foil-wrapped containers unless specifically testing for photostability (ICH Q1B).
Part 2: Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation risk: the transition from the dihydro-scaffold to the aromatic quinolinone.
Figure 1: The primary oxidative dehydrogenation pathway. Note the transition from the blue target node to the red aromatic impurity node, driven by light and oxygen.
Part 3: Standardized Stability Protocol
Do not rely on ad-hoc testing. Use this forced degradation protocol adapted from ICH Q1A (R2) guidelines to validate your analytical method and determine storage conditions.
Workflow Diagram
Figure 2: Forced degradation workflow. The Oxidation (Yellow) and Photolysis (Red) arms are the high-risk pathways for this specific molecule.
Detailed Methodology
Condition
Preparation
Duration/Temp
Expected Outcome
Control
Dilute stock 1:10 in Mobile Phase A.
Store at 4°C (Dark)
Reference Standard (100%).
Acid Hydrolysis
Mix Stock with 0.1 N HCl.
24h @ 60°C
Stable. Minor degradation possible.
Base Hydrolysis
Mix Stock with 0.1 N NaOH.
24h @ 60°C
Stable. If degradation occurs, check for ring opening (rare).
Oxidation
Mix Stock with 3% .
4h @ Room Temp
High Risk. Expect conversion to Quinolinone (Mass -2).
Photolysis
Expose to Xenon lamp or direct sunlight.
24h @ Ambient
High Risk. Expect aromatization and polymerization.[2]
Analytical Note:
When analyzing via HPLC/UPLC, the aromatic impurity (Quinolinone) is more planar and less basic than the dihydro-parent. It will likely elute later on a Reverse Phase C18 column due to increased
interactions with the stationary phase, despite being slightly more polar.
Part 4: References & Authoritative Grounding
ICH Q1A (R2) : Stability Testing of New Drug Substances and Products. Defines the requirements for stress testing and long-term stability data packages.
ICH Q1B : Photostability Testing of New Drug Substances and Products. Provides the specific light exposure requirements (1.2 million lux hours) referenced in the protocol.
Mitsui Chemicals : Solubility of Organic Compounds. General reference for solubility profiles of heterocyclic ketones in organic solvents.
PubChem Compound Summary : 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one. Chemical structure and physical property data.
minimizing side reactions in multicomponent quinolinone synthesis
Technical Support Center: Multicomponent Quinolinone Synthesis Current Status: 🟢 SYSTEM ONLINE Operator: Senior Application Scientist (Ph.D.) Topic: Minimizing Side Reactions in Multicomponent Quinolinone Synthesis Ticke...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Multicomponent Quinolinone Synthesis
Current Status: 🟢 SYSTEM ONLINEOperator: Senior Application Scientist (Ph.D.)
Topic: Minimizing Side Reactions in Multicomponent Quinolinone Synthesis
Ticket ID: MCR-Q-2024-OPT
User Interface: Select Your Issue
Welcome to the Advanced Synthesis Support Center. Based on common tickets filed by medicinal chemistry teams, we have isolated the three most critical failure modes in the multicomponent synthesis of quinolinone scaffolds.
Please select the issue matching your experimental observation:
[CRITICAL] Regioselectivity Failure: "I'm getting a mixture of 2-quinolinone and 4-quinolinone (or their ether/hydroxy tautomers)."
[WARNING] Stoichiometric Imbalance: "My aldehyde is consumed, but I isolated a bis-adduct instead of the cyclized product."
[ERROR] Aromatization Stall: "The reaction stopped at the dihydro- or tetrahydro- intermediate. Oxidation failed."
Ticket #1: Regioselectivity Failure (The Conrad-Limpach vs. Knorr Paradox)
User Complaint: "I reacted an aniline with a
-ketoester. I intended to make the 4-quinolinone, but NMR shows a significant amount of the 2-quinolinone isomer or uncyclized amide."
Root Cause Analysis:
This is a classic case of Kinetic vs. Thermodynamic Control . The reaction between an aniline and a
-ketoester is bifurcated.
Pathway A (Kinetic - Low Temp): Formation of a
-amino acrylate (enamine). Cyclization of this intermediate yields the 4-quinolinone (Conrad-Limpach).[1][2]
Pathway B (Thermodynamic - High Temp): Formation of an
-unsaturated amide. Cyclization of this intermediate yields the 2-quinolinone (Knorr).
Troubleshooting Protocol:
Parameter
To Favor 4-Quinolinone (Conrad-Limpach)
To Favor 2-Quinolinone (Knorr)
Step 1 Temp
< 100°C (Room Temp to 80°C). Use acid catalyst (HCl).
Flash heat the isolated enamine to 250°C (Diphenyl ether).
Polyphosphoric acid (PPA) or conc. H2SO4 at 100-120°C.
Solvent
Ethanol (Step 1), then Diphenyl ether (Step 2).
Toluene/Xylene (with Dean-Stark) or Solvent-free.
Expert Insight:
Do not attempt a "one-pot" reflux in ethanol if you require high regiochemical purity for the 4-isomer. The amide formation is reversible but thermodynamically favored over time. You must trap the kinetic enamine by performing the reaction at room temperature with an acid catalyst (e.g., p-TsOH), isolate it, and then subject it to thermal cyclization.
Figure 1: Bifurcation of the aniline +
-ketoester reaction.[3] Temperature control dictates the isomeric outcome.
Ticket #2: Stoichiometric Imbalance (The "Bis-Adduct" Trap)
User Complaint: "I am performing a 3-component reaction (Aldehyde + Dimedone + Amine) to make hexahydroquinolinones. I see a heavy precipitate, but it's not my product. It's an alkylidene bis-dimedone."
Root Cause Analysis:
In multicomponent reactions (MCRs), the relative rates of the sub-reactions determine the outcome.
Desired Path: Aldehyde + Dimedone
Knoevenagel Adduct. Then, Knoevenagel Adduct + Amine Michael Adduct Cyclization.
Side Reaction: Aldehyde + Dimedone
Knoevenagel Adduct. CRITICAL FAILURE: The Knoevenagel adduct reacts with a second molecule of Dimedone (instead of the amine) because the amine is either too slow, too bulky, or added too late.
Troubleshooting Protocol:
Q: Did you mix all reagents at once?
Fix: Do not mix A+B+C simultaneously if the amine is non-nucleophilic (e.g., nitro-aniline).
Q: What is your order of addition?
Fix: Pre-form the enamine? No. In this specific case, pre-stir the Aldehyde and Amine to form the Imine first (if stable), then add the active methylene compound. This forces the mechanism through an imine-attack pathway, reducing the availability of free aldehyde to react with two dimedone molecules.
Q: What solvent are you using?
Fix: Switch from Ethanol to Water or Ionic Liquids . The hydrophobic effect in water accelerates the cyclization step over the intermolecular bis-addition.
Quantitative Comparison of Solvents for Selectivity:
Solvent
Yield of Quinolinone
Yield of Bis-Adduct
Notes
Ethanol (Reflux)
65%
25%
Standard conditions often favor side products.
Water (80°C)
88%
< 5%
Hydrophobic effect accelerates cyclization.
[BMIM]BF4
92%
Trace
Ionic liquid stabilizes charged intermediates.
Ticket #3: Aromatization Stall (The Oxidation Bottleneck)
User Complaint: "I used the Povarov reaction (Aniline + Aldehyde + Enol Ether). I got the tetrahydroquinoline (THQ), but I need the fully aromatic quinoline/quinolinone. It won't oxidize."
Root Cause Analysis:
Many MCRs yield partially saturated rings (dihydro- or tetrahydro-). Relying on "air oxidation" is a common novice error. It is slow and leads to radical-induced polymerization (tar).
Troubleshooting Protocol:
You must force the oxidation in situ or in a rapid second step.
Option A: In-situ Oxidant (One-Pot)
Add Nitrobenzene as the solvent (classical but toxic).
Modern Approach: Add I2 (10 mol%) or DMSO as a co-oxidant. Iodine acts as a mild Lewis acid to catalyze the Povarov step and facilitates oxidative dehydrogenation.
Option B: The DDQ Standard
If the THQ is isolated, treat with DDQ (2.2 equiv) in Dioxane at room temperature. This is highly specific and avoids over-oxidation of side chains.
Option C: Metal-Free Aerobic
Use Activated Carbon in Xylene under O2 atmosphere. The high surface area catalyzes the dehydrogenation without heavy metals.
Figure 2: Overcoming the oxidation stall. Passive air oxidation frequently leads to decomposition.
Standard Operating Procedure (SOP): Optimized Green Synthesis of 4-Quinolinones
Objective: Synthesis of 2-substituted-4-quinolinones via Carbonylative Cyclization (Modified) minimizing thermal decomposition.
Reagents:
Substituted Aniline (1.0 equiv)
-Ketoester (1.2 equiv)
Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) - Reusable Lewis Acid
Solvent: Ethanol (Step 1), Dowtherm A (Step 2)
Workflow:
Enamine Formation (The Filter):
Mix Aniline,
-Ketoester, and Yb(OTf)3 in Ethanol.
Stir at Room Temperature for 4 hours.
Checkpoint: Monitor TLC.[4] Disappearance of aniline indicates enamine formation.
Crucial Step: Evaporate Ethanol. Do not carry ethanol into the high-temp step (pressure/side reaction risk).
Cyclization (The Flash):
Dissolve the residue in minimal Dowtherm A (or Diphenyl ether).
Pre-heat a separate vessel of Dowtherm A to 250°C .
Add the residue solution dropwise to the hot solvent.
Reasoning: This "High Dilution + Flash Heating" technique favors intramolecular cyclization (Order 1) over intermolecular polymerization (Order 2).
Workup:
Cool to Room Temp. Add Hexane.
The 4-Quinolinone usually precipitates as a solid. Filter and wash with hexane to remove Dowtherm A.
References
Review of Quinolinone Synthesis
Source: N
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine[1][5]
A Comparative Spectroscopic Guide to Heterocyclic Ketones: Analyzing 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one and its Acyclic Analogue
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. The quinolinone scaffold, in particular, is a privileged stru...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. The quinolinone scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth spectral analysis of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, a representative member of this class.
The Molecular Architecture: A Tale of Two Ketones
The distinct structural features of our target compound and its acyclic counterpart are foundational to understanding their differing spectral properties.
Figure 1: Chemical structures of the compounds under analysis.
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one features a bicyclic system where a benzene ring is fused to a nitrogen-containing six-membered ring bearing a ketone. The presence of two methyl groups, one on the nitrogen (N-methyl) and one on the aromatic ring (at position 6), further defines its structure. In contrast, 2,6-Dimethyl-4-heptanone is a simple aliphatic ketone with two isopropyl groups flanking the carbonyl functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy provides a detailed map of the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is predicted to be significantly more complex than that of 2,6-Dimethyl-4-heptanone due to the influence of the aromatic ring and the rigid cyclic structure.
Assignment
Predicted Chemical Shift (ppm) for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Experimental Chemical Shift (ppm) for 2,6-Dimethyl-4-heptanone
Justification for Prediction/Difference
Aromatic Protons
7.0 - 7.8
-
The protons on the benzene ring will appear in the characteristic downfield region due to deshielding by the ring current. The substitution pattern will lead to distinct splitting patterns (doublets and a singlet).
N-CH₂-
~3.5
-
The methylene protons adjacent to the nitrogen are expected to be deshielded by the electronegative nitrogen atom.
-CH₂-C=O
~2.8
2.24
The methylene protons adjacent to the carbonyl group are deshielded. In the quinolinone, their chemical shift is influenced by the adjacent nitrogen and the rigid ring structure.
N-CH₃
~3.0
-
The N-methyl protons will appear as a singlet, deshielded by the nitrogen.
Ar-CH₃
~2.3
-
The aromatic methyl protons will appear as a singlet in the typical benzylic proton region.
-CH(CH₃)₂
-
2.42
The methine proton of the isopropyl group is split into a multiplet by the adjacent methyl and methylene protons.
-CH(CH₃ )₂
-
0.92
The methyl protons of the isopropyl groups are equivalent and appear as a doublet.
Experimental Protocol for ¹H NMR Spectroscopy:
A sample of the compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Assignment
Predicted Chemical Shift (ppm) for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Experimental Chemical Shift (ppm) for 2,6-Dimethyl-4-heptanone
Justification for Prediction/Difference
C=O
~195
211.8
The carbonyl carbon is highly deshielded. The conjugation with the aromatic ring in the quinolinone is expected to shift it slightly upfield compared to the aliphatic ketone.
Aromatic Carbons
115 - 150
-
The six carbons of the benzene ring will appear in the aromatic region, with quaternary carbons typically showing lower intensity.
N-C H₂-
~45
-
The carbon adjacent to the nitrogen is deshielded.
-C H₂-C=O
~38
52.4
The carbon adjacent to the carbonyl is deshielded.
N-C H₃
~35
-
The N-methyl carbon is deshielded by the nitrogen.
Ar-C H₃
~20
-
The aromatic methyl carbon appears in the typical alkyl region.
-C H(CH₃)₂
-
25.8
The methine carbon of the isopropyl group.
-CH(C H₃)₂
-
22.6
The methyl carbons of the isopropyl groups.
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample is prepared as for ¹H NMR. The ¹³C NMR spectrum is acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.
Vibrational Spectroscopy: The Infrared (IR) Signature
IR spectroscopy probes the vibrational modes of functional groups within a molecule. The most prominent feature in the IR spectra of both compounds will be the carbonyl (C=O) stretch.
Functional Group
Predicted Wavenumber (cm⁻¹) for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Experimental Wavenumber (cm⁻¹) for 2,6-Dimethyl-4-heptanone
Justification for Prediction/Difference
C=O Stretch
~1680
1715
The carbonyl group in the quinolinone is conjugated with the aromatic ring, which lowers its stretching frequency compared to the non-conjugated aliphatic ketone.[1]
C-N Stretch
~1350
-
The stretching vibration of the carbon-nitrogen bond in the heterocyclic ring.
Aromatic C=C Stretch
~1600, 1480
-
Stretching vibrations of the carbon-carbon double bonds within the benzene ring.
C-H Stretch (Aromatic)
>3000
-
Stretching vibrations of the C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)
<3000
2870-2960
Stretching vibrations of the C-H bonds in the methyl and methylene groups.
Experimental Protocol for IR Spectroscopy:
A small amount of the liquid sample (for 2,6-Dimethyl-4-heptanone) is placed between two salt (NaCl or KBr) plates to form a thin film. For a solid sample (predicted for the quinolinone), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The spectrum is recorded using an FTIR spectrometer.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Predicted and Experimental Mass Spectrometry Data:
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one:
Molecular Formula: C₁₁H₁₃NO
Molecular Weight: 175.23 g/mol
Predicted Molecular Ion (M⁺): m/z = 175
Predicted Key Fragmentations:
Loss of CO (m/z = 147)
Loss of CH₃ from the nitrogen (m/z = 160)
Fragments corresponding to the substituted aromatic ring.
McLafferty rearrangement leading to a prominent peak at m/z = 86.
Loss of an isopropyl radical (m/z = 99).
Loss of an isobutyl radical (m/z = 85).
Figure 2: Predicted vs. Experimental Fragmentation Pathways.
Experimental Protocol for Mass Spectrometry:
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating fragments.
Comparative Summary and Conclusion
The spectral data, both predicted and experimental, reveal the profound impact of the molecular structure on the analytical signatures of these two ketones.
Spectroscopic Technique
Key Observation for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (Predicted)
Key Observation for 2,6-Dimethyl-4-heptanone (Experimental)
¹H NMR
Complex spectrum with aromatic signals (7.0-7.8 ppm) and distinct signals for N-CH₃ and Ar-CH₃.
Simpler spectrum with signals only in the aliphatic region (< 3 ppm).
¹³C NMR
Presence of multiple signals in the aromatic region (115-150 ppm) and a conjugated carbonyl (~195 ppm).
Only aliphatic carbon signals and a non-conjugated carbonyl (~212 ppm).
IR
Lower frequency C=O stretch (~1680 cm⁻¹) due to conjugation; presence of C-N and aromatic C=C stretches.
Higher frequency C=O stretch (~1715 cm⁻¹); absence of C-N and aromatic C=C stretches.[1]
MS
Molecular ion at m/z 175; fragmentation dominated by the stable aromatic ring.
Molecular ion at m/z 142; fragmentation characterized by McLafferty rearrangement and alkyl losses.[2]
References
Mahala, S., Singh, S., Rakesh, P., Bhuvanesh, N., & Joshi, H. (2025). A catalytic one-pot cascade dehydrogenative cyclization of 1-(2-aminophenyl)ethanone with primary alcohols is catalyzed by a manganese(I)-NNSe pincer complex, without any solvent, additives, base, or hydrogen acceptor, liberating dihydrogen and water as the only byproducts. The Journal of Organic Chemistry, 90(6), 3789-3795. [Link]
NIST. (n.d.). 4-Heptanone, 2,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
NIST. (n.d.). 4-Heptanone, 2,6-dimethyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) Studies of Dimethyl-dihydroquinolinones
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary & Strategic Rationale
The dihydroquinolinone scaffold (specifically the 2,3-dihydro-4(1H)-quinolinone core) has emerged as a privileged structure in oncology and infectious disease research. While the aromatic quinolone core is ubiquitous in FDA-approved drugs (e.g., Ciprofloxacin), the 2,2-dimethyl-dihydroquinolinone variant represents a specialized, conformationally restricted subclass with distinct pharmacological advantages.
This guide focuses on the Structure-Activity Relationship (SAR) of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one derivatives, particularly their application as tubulin polymerization inhibitors and antileishmanial agents. Unlike planar quinolines, the gem-dimethyl substitution at the C2 position introduces steric bulk and prevents aromatization, locking the molecule in a non-planar conformation that enhances binding affinity to hydrophobic pockets in targets like Tubulin and specific kinases.
Why This Scaffold?
Metabolic Stability: The gem-dimethyl group at C2 blocks metabolic oxidation/dehydrogenation at this position, a common clearance pathway for simple dihydroquinolines.
Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups restrict the rotation of the heterocyclic ring, reducing the entropic penalty upon binding to the target protein.
Synthetic Versatility: Acts as a stable "head" group for hybridization with pharmacophores like chalcones or hydrazones.
Comparative Performance Analysis
The following analysis compares 2,2-dimethyl-dihydroquinolinone-chalcone hybrids against standard chemotherapeutic agents and non-methylated analogs.
Primary Case Study: Evaluation of N-alkyl-2,2-dimethyl-dihydroquinolinone chalcones against human gastric cancer (NCI-N87) and breast cancer (MCF-7) cell lines.
Table 1: Efficacy Comparison (IC₅₀ Values)
Compound Class
Specific Variant
Target Mechanism
IC₅₀ (MCF-7)
IC₅₀ (NCI-N87)
Selectivity Index (SI)
2,2-Dimethyl-DHQ
Compound 38 (Chalcone Hybrid)
Tubulin Inhibition
2.5 µM
2.5 µM
>10 (vs. VERO)
Unsubstituted DHQ
2-H, 2-H Analog
Tubulin Inhibition
12.4 µM
15.1 µM
Low (< 2)
Standard Care
Doxorubicin
DNA Intercalation
0.42 µM
0.01 µM
Low (Toxic to normal cells)
Standard Care
Colchicine
Tubulin Inhibition
0.05 µM
--
Moderate
Analysis of Data:
The "Dimethyl" Advantage: The 2,2-dimethyl analog (Compound 38) shows a ~5-6 fold increase in potency compared to the unsubstituted analog. This validates the hypothesis that the C2-dimethyl group enhances hydrophobic interaction within the colchicine-binding site of tubulin.
Safety Profile: While less potent than Doxorubicin in absolute terms, the dimethyl-dihydroquinolinone derivatives often exhibit superior Selectivity Indices (SI), showing reduced cytotoxicity against normal fibroblast cells (VERO lines) compared to standard chemotherapy.
Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold is driven by three distinct regions: the Head (Quinolinone), the Linker (C4-position), and the Tail (Substituent).
A. The Head: 2,2-Dimethyl-dihydroquinolinone Core[1]
N1-Substitution: Alkylation at N1 (e.g., methyl or ethyl) generally decreases activity compared to the free NH group. The NH is often involved in critical hydrogen bonding with the target receptor (e.g., Asp or Glu residues).
C2-Gem-Dimethyl: Essential for activity. Removal leads to rapid aromatization to the planar quinoline, which loses specificity for the non-planar dihydro-binding pockets.
C6/C7 Substitution: Electron-donating groups (methoxy, methyl) at C6 tend to enhance potency, while electron-withdrawing groups (nitro, chloro) diminish activity.
B. The Linker: C4-Modification
Chalcone Linkage: Connecting an aryl ring to C4 via an
-unsaturated ketone (chalcone) creates a Michael acceptor. This electrophilic center is crucial for covalent or tight-binding interactions with cysteine residues in the target protein.
Hydrazone Linkage: Alternative linkers like hydrazones show promise in antimicrobial applications but reduced cytotoxicity in cancer models compared to chalcones.
C. The Tail: Distal Aryl Ring
Trimethoxy Motif: A 3,4,5-trimethoxyphenyl ring (mimicking the A-ring of Colchicine) attached to the linker maximizes tubulin binding affinity.
Mechanistic Pathway & Visualization
The primary mechanism of action for these derivatives is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Diagram 1: Mechanism of Action (Tubulin Destabilization)
Caption: The 2,2-dimethyl-DHQ derivative binds the colchicine site, inhibiting polymerization and triggering apoptotic cascades.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol A: Synthesis of 2,2-Dimethyl-2,3-dihydroquinolin-4(1H)-one Core
This method utilizes a specialized Sonogashira coupling-cyclization sequence to install the gem-dimethyl group efficiently.
Calculation: Plot dose-response curve using non-linear regression (GraphPad Prism).
Diagram 2: Synthesis Workflow
Caption: Two-step synthesis of the gem-dimethyl core via Pd-catalyzed coupling and acid-mediated cyclization.
References
Biological Activity of 2,2-Dimethyl-DHQ:
Title: Pharmacologically interesting 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinones.[1]
Source: ResearchGate / European Journal of Medicinal Chemistry.
URL:[Link]
Anticancer Quinoline Derivatives Overview:
Title: Exploration of quinolone and quinoline derivatives as potential anticancer agents.[2][3][4][5][6][7][8]
Source: PubMed Central (PMC).
URL:[Link]
Tubulin Inhibition Mechanisms:
Title: 2,3-Dihydroquinazolin-4(1H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.[9]
Source: PubMed / NIH.
URL:[Link]
A Researcher's Guide to the Safe Disposal of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The proper management of chem...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one (CAS No. 959699-02-6), ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is paramount. This compound, a substituted dihydroquinolinone, presents several health risks that necessitate careful management.
According to the Safety Data Sheet (SDS), the hazard classifications for this compound are as follows[1]:
Hazard Class
GHS Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract)
Category 3
H335: May cause respiratory irritation
These classifications underscore the importance of avoiding ingestion, skin and eye contact, and inhalation of any dust or aerosols. Chronic exposure may lead to more severe health complications. Furthermore, many quinoline derivatives are recognized for their potential to cause long-lasting adverse effects in aquatic environments, mandating that this chemical be prevented from entering sewer systems or waterways[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. All personnel handling 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, whether in its pure form or as waste, must be equipped with the following:
Eye and Face Protection: Tight-sealing safety goggles are essential. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles[1].
Skin Protection: An appropriate lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the compound[4].
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation[1]. If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.
Spill Management: A Protocol for Immediate and Effective Response
Accidents can happen, but a well-defined spill response plan can mitigate the risks. In the event of a spill of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, adhere to the following steps:
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood. Eliminate all sources of ignition.
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth to soak up the substance[2]. Do not use combustible materials like paper towels to absorb the initial spill.
Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, sealable, and properly labeled container for hazardous waste.
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Prohibit Sewer Disposal: Under no circumstances should the spilled material or cleanup residues be washed into the sewer system[3].
Caption: Workflow for responding to a spill of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.
Waste Segregation, Collection, and Storage: The Foundation of Proper Disposal
Effective waste management begins at the point of generation. Adherence to proper segregation and storage protocols is crucial for safety and regulatory compliance.
Segregation:
Waste containing 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one should be segregated as a non-halogenated organic waste.
It must not be mixed with incompatible materials such as strong oxidizing agents, strong acids, or peroxides, as this could lead to violent reactions.
Collection and Storage:
Container Selection: Use only appropriate, leak-proof, and chemically compatible containers for waste collection. High-density polyethylene (HDPE) containers are generally a good choice. The container must have a secure, tight-fitting lid[5].
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one" and any solvents used.
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from direct sunlight and sources of ignition[1].
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; it is recommended to fill it to no more than 80% capacity to allow for expansion.
Formal Disposal Procedure: Ensuring Compliance and Environmental Protection
The final step in the lifecycle of this chemical is its proper disposal through a certified environmental services provider. Laboratory personnel are responsible for ensuring the waste is correctly prepared for pickup.
Step-by-Step Disposal Protocol:
Waste Characterization: Ensure the waste is fully characterized. The Safety Data Sheet for 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is the primary document for this purpose.
Request for Pickup: When the waste container is nearly full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EH&S) department or the designated waste management office[6].
Documentation: Complete all necessary waste disposal forms accurately. This will include information on the chemical composition and hazard classifications.
Professional Disposal: The chemical waste will be collected by trained professionals and transported to a licensed treatment, storage, and disposal facility (TSDF). These facilities employ specialized methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound manner.
Caption: Decision-making process for the disposal of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one.
By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and responsible disposal of 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, upholding the highest standards of laboratory safety and environmental integrity.
References
Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
Material Safety Data Sheet. MP Biomedicals. [Link]
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. [Link]
Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. ResearchGate. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
Personal protective equipment for handling 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
CAS: 959699-02-6 Signal Word: WARNING (Treat as DANGER if biological potency is unverified) Operational Hazard Profile & Risk Assessment As an application scientist, I must emphasize that while the GHS classification for...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 959699-02-6
Signal Word:WARNING (Treat as DANGER if biological potency is unverified)
Operational Hazard Profile & Risk Assessment
As an application scientist, I must emphasize that while the GHS classification for this compound (H302, H315, H319, H335) suggests a standard irritant profile, the quinolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antimalarial activity. Therefore, you must treat this substance as a pharmacologically potent agent until specific IC50 data proves otherwise.
Hazard Class
H-Code
Operational Implication
Acute Toxicity (Oral)
H302
Ingestion Risk: Dust contamination on surfaces is the primary vector. Do not rely solely on gloves; hand-washing protocols are critical.
Skin Irritation
H315
Dermal Absorption: Nitrogenous heterocycles can be lipophilic. Solvent carriers (e.g., DMSO, DCM) will significantly accelerate skin permeation.
Eye Irritation
H319
Mucosal Damage: Fine particulate dust causes immediate lachrymation and potential corneal abrasion.
STOT-SE (Respiratory)
H335
Inhalation: The primary risk during weighing/transfer. Engineering controls (Fume Hood) are non-negotiable.
Personal Protective Equipment (PPE) Matrix
Self-Validating System: Before commencing work, verify PPE integrity. If a glove tears or a seal fails, the protocol is void—stop immediately.
A. Hand Protection (Glove Selection)
Do not use latex. Latex is permeable to many organic heterocycles and offers poor snag resistance against glassware.
Primary Layer (Dexterity): Nitrile Rubber (0.11 mm minimum thickness).
Change Frequency: Every 30 minutes or immediately upon splash.
Secondary Layer (High Risk): Silver Shield® (Laminate) or Viton®.
Usage: Required when handling concentrated stock solutions (>100 mM) or cleaning spills.
Logic: Laminate gloves provide >4-hour breakthrough time for most organic solvents and nitrogenous bases.
B. Respiratory & Eye Protection
Standard Operation: Chemical Splash Goggles (ANSI Z87.1) + Face Shield (if working with >500 mg).
Respiratory:
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
Secondary (Spill/Outside Hood): Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA). Note: N95 masks offer zero protection against organic vapors if the solid sublimes or is in solution.
C. Body Protection
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a solvent fire occurs.
Closed-toe Shoes: Leather/impermeable synthetic. No mesh sneakers.
Step-by-Step Operational Workflow
This protocol is designed to minimize "transient exposure"—the brief moments during transfer where containment is often broken.
Phase 1: Pre-Operational Check
Verify Engineering Controls: Check fume hood flow monitor. It must read "Normal" or >80 fpm.
Static Control: 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one is an organic solid and likely prone to static charge. Place an ionizing fan or antistatic gun inside the hood to prevent powder scattering during weighing.
Phase 2: Weighing & Transfer
Double Containment: Transport the source bottle to the balance in a secondary container (plastic tub).
The "In-Hood" Balance: Ideally, use a balance located inside the fume hood.
If Balance is External:
Tare a sealable vial (scintillation vial).
Add solid inside the fume hood.
Cap the vial tightly before moving to the balance.
Never weigh open powder on an open bench.
Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the dust into a liquid phase.
Phase 3: Reaction & Cleanup
Glassware: Use single-neck round bottom flasks with standard taper joints (14/20 or 24/40). Grease joints or use Teflon sleeves to prevent seizing and potential breakage.
Decontamination: Wipe all tools (spatulas, balance pan) with a paper towel soaked in ethanol/acetone inside the hood. Dispose of the towel as solid hazardous waste.
Emergency Response & Spills
Skin Contact:
Immediacy: Do not wipe. Wiping drives chemical into pores.
Action: Flush with tepid water for 15 minutes. Use the safety shower if exposure covers >10% body surface area.
Eye Contact:
Action: Force eyelids open under the eyewash station for a full 15 minutes. Contact medical support immediately.
Spill Cleanup (Solid):
Do not dry sweep (creates dust).
Cover with wet paper towels (solvent-dampened) to suppress dust.
Scoop into a wide-mouth hazardous waste jar.
Waste Disposal & Environmental Compliance
Disposal must align with RCRA (USA) or local hazardous waste regulations.
Waste Stream A (Solid): Contaminated gloves, paper towels, and solid chemical residue.
Note: Do not mix with oxidizers (e.g., nitric acid waste) as nitrogenous bases can form unstable N-nitro compounds.
Visualized Safety Logic (Graphviz)
The following diagram illustrates the hierarchy of controls for handling this compound.
Caption: Operational safety workflow prioritizing engineering controls over PPE, with a mandatory integrity check loop during handling.
References
Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from (Search Term: CAS 959699-02-6).
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
PubChem. (n.d.). Compound Summary: 2,3-dihydroquinolin-4(1H)-one derivatives. National Library of Medicine. Retrieved from .
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from .